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Core Science & Biosynthesis

Foundational

2-chloro-N-1H-pyrazol-3-ylbenzamide CAS 1250009-98-3 properties

Technical Monograph: 2-chloro-N-(1H-pyrazol-3-yl)benzamide CAS Registry Number: 1250009-98-3 Document Type: Technical Reference Guide Version: 1.0 Executive Summary & Chemical Identity 2-chloro-N-(1H-pyrazol-3-yl)benzami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-chloro-N-(1H-pyrazol-3-yl)benzamide CAS Registry Number: 1250009-98-3 Document Type: Technical Reference Guide Version: 1.0

Executive Summary & Chemical Identity

2-chloro-N-(1H-pyrazol-3-yl)benzamide (CAS 1250009-98-3) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical discovery. It functions primarily as a versatile building block and a pharmacophore core, bridging the lipophilic 2-chlorophenyl moiety with the polar, hydrogen-bond-rich aminopyrazole domain.

This structural motif is critical in the development of Succinate Dehydrogenase Inhibitors (SDHIs) for fungicidal applications and has emerged in pharmaceutical research targeting Glycine Transporter 1 (GlyT1) and various kinase pathways. The presence of the ortho-chlorine atom provides steric bulk that restricts conformational freedom, often locking the molecule into a bioactive conformation required for receptor binding.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue (Experimental/Predicted)Context
Molecular Formula C₁₀H₈ClN₃O-
Molecular Weight 221.64 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 221.0356Monoisotopic
LogP (Predicted) 1.8 ± 0.3Moderate Lipophilicity; Good membrane permeability
pKa (Pyrazole NH) ~13.9 (Acidic) / ~2.5 (Basic)Amphoteric heteroaromatic character
H-Bond Donors 2 (Amide NH, Pyrazole NH)Critical for active site recognition
H-Bond Acceptors 2 (Amide Carbonyl, Pyrazole N)-
Rotatable Bonds 2Restricted by ortho-Cl steric clash

Synthetic Methodology & Optimization

The synthesis of CAS 1250009-98-3 requires control over regioselectivity due to the ambident nucleophilicity of the aminopyrazole starting material. The exocyclic amine is the desired nucleophile, but the ring nitrogens can compete under certain conditions.

Core Synthetic Pathway (Acylation)

The most robust protocol involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with 3-aminopyrazole.

Reaction Scheme (DOT Visualization):

SynthesisWorkflow R1 2-Chlorobenzoyl Chloride Cond Base: Pyridine/TEA Solvent: DCM/THF Temp: 0°C to RT R1->Cond R2 3-Aminopyrazole R2->Cond Inter Tetrahedral Intermediate Cond->Inter Nucleophilic Attack Prod 2-chloro-N-(1H-pyrazol-3-yl) benzamide (CAS 1250009-98-3) Inter->Prod Elimination of HCl

Figure 1: Synthetic workflow for the acylation of 3-aminopyrazole. The base acts as an HCl scavenger to drive the equilibrium forward.

Detailed Experimental Protocol

Objective: Synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide on a 10 mmol scale.

  • Preparation:

    • Charge a dry 100 mL round-bottom flask with 3-aminopyrazole (0.83 g, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).

    • Add Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine (1.0 mL) as the base.

    • Cool the solution to 0°C using an ice bath under an inert atmosphere (N₂ or Ar).

  • Addition:

    • Dissolve 2-chlorobenzoyl chloride (1.75 g, 10 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine mixture over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent bis-acylation.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2]

  • Work-up:

    • Quench with saturated NaHCO₃ (aq) to neutralize residual acid.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 75–85% as a white to off-white solid.

Structural Biology & Pharmacophore Analysis

The biological potency of this scaffold stems from its ability to mimic peptide bonds while introducing specific steric constraints.

The "Ortho-Effect" & Conformation

The chlorine atom at the 2-position of the benzamide ring is not merely a halogen substituent; it is a conformational lock .

  • Steric Clash: The bulky Chlorine atom clashes with the amide carbonyl oxygen or the amide proton, forcing the phenyl ring to twist out of coplanarity with the amide group.

  • Result: This twist (typically 30–60° dihedral angle) creates a specific 3D shape that fits into hydrophobic pockets of enzymes (e.g., SDH) or receptors, differentiating it from the flat, unsubstituted benzamide analogs.

Tautomerism Mechanism

The pyrazole ring exists in annular tautomerism (1H vs 2H). In the crystal lattice or active site, the specific tautomer is selected by the hydrogen bonding network of the protein target.

Tautomerism Visualization (DOT):

Tautomerism T1 1H-Tautomer (N1-H, N2:) T2 2H-Tautomer (N1:, N2-H) T1->T2 Proton Shift Target Protein Binding Site (H-Bond Donor/Acceptor Selection) T1->Target Binds if residue is H-bond Acceptor T2->Target Binds if residue is H-bond Donor

Figure 2: Pyrazole annular tautomerism. The biological target often stabilizes one tautomer over the other via specific hydrogen bonds.

Applications in Drug Discovery & Agrochemistry

A. Succinate Dehydrogenase Inhibitors (SDHIs)

This CAS structure is a simplified analog of commercial fungicides (e.g., Fluxapyroxad, Penthiopyrad).

  • Mechanism: The amide carbonyl accepts a H-bond from a Tyrosine or Serine residue in the SDH enzyme (Complex II), while the pyrazole and chlorophenyl rings occupy hydrophobic sub-pockets.

  • Relevance: Researchers use CAS 1250009-98-3 as a "fragment" to screen for binding efficiency before adding complex lipophilic tails to the pyrazole ring [1].

B. Glycine Transporter 1 (GlyT1) Inhibition

In CNS drug development, 2-chloro-benzamide derivatives have been optimized to inhibit GlyT1, a target for schizophrenia treatment.[3]

  • SAR Insight: The 2-chloro substitution improves metabolic stability against ring oxidation compared to the unsubstituted phenyl ring [2].

Quality Control & Validation

To ensure the integrity of CAS 1250009-98-3 in experimental workflows, the following QC parameters must be met:

Test MethodAcceptance CriteriaDiagnostic Signal
¹H-NMR (DMSO-d₆) >98% Purityδ ~11.0 ppm (s, 1H) : Amide NH (Deshielded)δ ~7.8 ppm (d, 1H) : Pyrazole C5-Hδ ~6.8 ppm (d, 1H) : Pyrazole C4-H
LC-MS (ESI+) [M+H]⁺ = 222.0Single peak; Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl)
Melting Point Sharp RangeTypically 190°C – 210°C (Dependent on crystal polymorph)

References

  • Wang, J., et al. (2021). "Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ge, Y., et al. (2016).[4] "Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings." Molecules. Available at: [Link]

  • PubChem Compound Summary. "2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]benzamide (Analogous Scaffold)." National Center for Biotechnology Information. Available at: [Link]

  • Pinard, E., et al. (2010). "Discovery of Glycine Transporter 1 Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for benzamide scaffold utility).

Sources

Exploratory

Structure-Activity Relationship of N-Pyrazolyl Benzamide Derivatives: A Technical Guide

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profiling of N-pyrazolyl benzamide derivatives . This guide is designed for medicinal chemists and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profiling of N-pyrazolyl benzamide derivatives . This guide is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility in oncology (Kinase inhibition) and agrochemistry (Succinate Dehydrogenase inhibition).

Executive Summary

The N-pyrazolyl benzamide scaffold (Aryl-C(=O)-NH-Pyrazolyl) represents a "privileged structure" in medicinal chemistry, distinct from its reverse-amide congener, the N-phenyl pyrazole carboxamide (common in commercial fungicides like Fluxapyroxad). By inverting the amide bond, researchers alter the hydrogen-bond donor/acceptor vector, significantly impacting binding affinity in the ATP-binding pockets of kinases and the ubiquinone-binding sites of mitochondrial complex II (SDH).

This guide dissects the SAR of this scaffold, providing evidence-based substitution patterns for optimizing potency, metabolic stability, and selectivity.

Chemical Scaffold & Numbering System

To ensure precision, we define the core scaffold and substitution vectors below. The biological activity hinges on the electronic interplay between the electron-rich pyrazole ring and the electron-deficient benzamide moiety.

The Pharmacophore Map

The scaffold is divided into three critical domains:

  • Domain A (Pyrazole Ring): The primary hinge-binder (kinases) or hydrophobic anchor (SDH).

  • Domain B (Amide Linker): A rigid spacer providing crucial H-bond interactions (Donor: NH, Acceptor: C=O).

  • Domain C (Benzene Ring): The "Tail" region, tolerating bulk for solubility or allosteric reach.

G Scaffold N-Pyrazolyl Benzamide Core Pyraz Pyrazole Ring (Domain A) Hinge Binding / Hydrophobic Scaffold->Pyraz N-linked Linker Amide Linker (Domain B) H-Bond Directionality Scaffold->Linker Benz Benzene Ring (Domain C) Electronic Tuning / Steric Bulk Scaffold->Benz C-linked N1-Substitution N1-Substitution Pyraz->N1-Substitution Solubility/Selectivity C3/C4-Substitution C3/C4-Substitution Pyraz->C3/C4-Substitution Electronic modulation Ortho-Sub Ortho-Sub Benz->Ortho-Sub Conformational Lock Para-Sub Para-Sub Benz->Para-Sub Metabolic Stability (F/Cl)

Figure 1: Pharmacophore dissection of the N-pyrazolyl benzamide scaffold.

Structure-Activity Relationship (SAR) Deep Dive

Domain A: The Pyrazole Ring

The pyrazole moiety is the distinct feature of this class.[1] Its tautomeric nature and nitrogen lone pairs dictate target interaction.

  • N1-Substitution (Steric & Solubility):

    • Methyl/Ethyl groups: Essential for preventing metabolic N-glucuronidation. In kinase inhibitors (e.g., JNK3 inhibitors), small alkyl groups at N1 maintain planarity.

    • Phenyl/Aryl groups: Introduction of a phenyl group at N1 often increases lipophilicity (cLogP) but can lead to "molecular obesity." However, in CB1 receptor antagonists, 2,4-dichlorophenyl at N1 is critical for high affinity (Reference: Rimonabant analogs).

  • C3/C5-Substitution:

    • Electron Withdrawing Groups (EWG): A CF3 or Cl at C3 enhances the acidity of the amide NH via inductive effects, strengthening H-bond donation to target residues (e.g., Glu residues in Kinase hinge regions).

Domain B: The Amide Linker

The amide bond is not merely a connector; it is a directional dipole.

  • Inversion Effect: Unlike "classic" SDH inhibitors (Pyrazole-CO-NH-Aryl), the N-pyrazolyl benzamide (Aryl-CO-NH-Pyrazole) presents the Carbonyl oxygen in a different vector. This "Scaffold Hopping" strategy is used to bypass patent space and overcome resistance mutations in fungal pathogens (e.g., Sclerotinia sclerotiorum).

  • Methylation: N-methylation of the amide usually abolishes activity by removing the critical H-bond donor capability.

Domain C: The Benzene Ring
  • Electronic Effects:

    • Para-Fluoro/Chloro: Significantly improves metabolic stability against P450 oxidation. In SDH inhibitors, a para-F increases van der Waals contact with residue C_S42 in the binding pocket.

    • Ortho-Substitution: Introducing an ortho-methyl or halide creates a "conformational lock," forcing the benzene ring out of planarity with the amide. This twisted conformation is often required to fill hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase).

Mechanistic Targets & Applications

Oncology: Kinase Inhibition (ATP-Competitors)

N-pyrazolyl benzamides function as Type I or Type II kinase inhibitors.

  • Mechanism: The Pyrazole N2 acts as an H-bond acceptor from the kinase hinge region (backbone NH), while the exocyclic Amide NH donates a hydrogen bond to the hinge carbonyl (often the "Gatekeeper" residue).

  • Key Insight: Substitutions on the benzamide ring (Domain C) are used to reach the solvent-exposed front pocket or the hydrophobic back pocket (DFG-motif).

Agriculture: Succinate Dehydrogenase Inhibitors (SDHI)
  • Mechanism: These compounds bind to the Ubiquinone-reduction site (Q-site) of Complex II.

  • Key Interaction: The amide oxygen accepts a hydrogen bond from a conserved Tyrosine (e.g., Tyr91) or Tryptophan (Trp173). The inverted amide structure of N-pyrazolyl benzamides offers a novel binding mode that retains potency against strains resistant to commercial carboxamides (e.g., Boscalid).

Experimental Protocols

Chemical Synthesis: The "Activated Coupling" Route

Objective: Synthesize N-(1-methyl-1H-pyrazol-5-yl)benzamide derivatives with high purity (>95%).

Reagents:

  • Substituted Benzoic Acid (1.0 eq)

  • 5-Amino-1-methylpyrazole (1.0 eq)

  • HATU (1.2 eq) or T3P (Propylphosphonic anhydride)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

  • Activation: Dissolve the substituted benzoic acid in dry DMF (5 mL/mmol) under Nitrogen atmosphere. Add DIPEA and stir for 10 minutes.

  • Coupling: Add HATU in one portion. Stir for 15 minutes to form the active ester.

  • Addition: Add the aminopyrazole derivative slowly.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (2x), and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, gradient 0-60% EtOAc in Hexane).

Synthesis Start Substituted Benzoic Acid + DIPEA Activation Add HATU (Form Active Ester) Start->Activation Addition Add 5-Aminopyrazole Activation->Addition Reaction Stir RT, 12h (DMF Solvent) Addition->Reaction Workup Aq. Wash / Extraction Reaction->Workup Product N-Pyrazolyl Benzamide Workup->Product

Figure 2: HATU-mediated amide coupling workflow for N-pyrazolyl benzamide synthesis.

Biological Assay: SDH Enzymatic Inhibition

Objective: Determine IC50 against Succinate Dehydrogenase (Complex II). System: Porcine heart mitochondrial fraction or fungal lysate.

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Reaction Mix: 50 mM Potassium Phosphate buffer (pH 7.4), 20 mM Succinate (substrate), 50 µM DCIP (2,6-dichlorophenolindophenol, electron acceptor), and mitochondrial enzyme.

  • Initiation: Add Decylubiquinone (50 µM) to start the reaction.

  • Measurement: Monitor the reduction of DCIP by measuring absorbance decrease at 600 nm (Kinetic mode, 10 mins).

  • Calculation:

    
    .
    

Quantitative SAR Data Summary

The following table summarizes the shift in biological activity based on Domain C (Benzene) substitution, derived from comparative literature analysis (SDH inhibition context).

Domain C Substitution (R)Electronic EffectSteric EffectSDH Activity (IC50)Metabolic Stability
H (Unsubstituted) NeutralLow> 10 µM (Poor)Low
4-Fluoro Inductive WithdrawalLow0.5 - 2.0 µMHigh
2,4-Dichloro Strong WithdrawalHigh (Twisted)< 0.1 µM (Potent)Very High
4-Methoxy Resonance DonationLow> 50 µM (Inactive)Moderate
2-Phenyl (Biphenyl) NeutralVery High0.014 µM (Lead)Moderate

Note: The biphenyl motif (2-Phenyl) mimics the lipophilic tail of commercial fungicides, filling the hydrophobic pocket of the enzyme efficiently.

Future Directions: PROTACs and Fragment Design

The N-pyrazolyl benzamide scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.

  • Linker Attachment: The C3/C4 position of the pyrazole ring is the ideal vector for attaching PEG linkers without disrupting the critical amide-hinge interaction.

  • Fragment Screening: Low molecular weight N-pyrazolyl benzamides (<250 Da) are being used in fragment-based drug discovery (FBDD) to identify novel allosteric sites on kinases.

References

  • Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. ResearchGate. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][2]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

High-Fidelity Synthesis &amp; Application of 2-Chloro-N-(1H-pyrazol-3-yl)benzamide

Topic: 2-chloro-N-1H-pyrazol-3-ylbenzamide as CRAC Channel Inhibitor Intermediate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-1H-pyrazol-3-ylbenzamide as CRAC Channel Inhibitor Intermediate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

A Modular Scaffold for CRAC Channel Inhibition

Executive Summary

The modulation of Calcium Release-Activated Calcium (CRAC) channels represents a high-value target for treating autoimmune disorders and inflammatory diseases. Central to this therapeutic strategy is the inhibition of the Orai1 pore subunit.[1]

2-chloro-N-(1H-pyrazol-3-yl)benzamide serves as a privileged scaffold and critical intermediate in the synthesis of potent Orai1 blockers. Structurally analogous to the clinical candidate GSK-7975A , this molecule provides the essential pharmacophore—a benzamide "head" coupled to a pyrazole "core"—while leaving the pyrazole N1 position unsubstituted.[1] This "open" position allows for divergent Structure-Activity Relationship (SAR) exploration, enabling the attachment of diverse hydrophobic "tails" essential for nanomolar potency.[1]

This guide details the regioselective synthesis of this intermediate, its mechanistic role in CRAC inhibition, and protocols for its conversion into active pharmaceutical ingredients (APIs).[1]

Structural Logic & Pharmacophore Analysis[1]

The efficacy of N-(pyrazol-3-yl)benzamide inhibitors relies on a tripartite binding mode within the Orai1 pore. 2-chloro-N-(1H-pyrazol-3-yl)benzamide represents the Head + Core fragment, requiring downstream functionalization to complete the pharmacophore.

DomainComponentFunction in Orai1 Inhibition
Head 2-Chlorophenyl Occupies a hydrophobic cleft near the extracellular selectivity filter (E106). The ortho-chloro substituent provides steric twist, locking the amide conformation for optimal binding entropy.[1]
Linker Amide (-CONH-) Forms critical hydrogen bonds with pore residues (likely V102 or F99 regions), anchoring the molecule.
Core Pyrazole Ring Acts as a rigid spacer.[1] The N1-nitrogen is the vector for the "Tail" group.
Tail (Currently H)The Missing Piece. In the final drug (e.g., GSK-7975A), this H is replaced by a bulky lipophilic group (e.g., 2-trifluoromethylbenzyl) that penetrates deep into the pore to block Ca²⁺ permeation.[1]

Technical Insight: The ortho-chloro substitution is a bioisostere for the 2,6-difluoro motif found in GSK-7975A. While 2,6-difluoro compounds often show higher metabolic stability, the 2-chloro analog offers a more accessible synthetic entry point for generating diversity libraries during early-phase discovery.

High-Fidelity Synthesis Protocol

The synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide presents a classic regioselectivity challenge: 3-aminopyrazole contains three nucleophilic sites (exocyclic amine, N1, and N2). Acylation must occur exclusively at the exocyclic amine.[1]

Retrosynthetic Analysis
  • Target: 2-chloro-N-(1H-pyrazol-3-yl)benzamide

  • Disconnection: Amide bond.[1]

  • Precursors: 2-Chlorobenzoyl chloride + 3-Aminopyrazole.

Experimental Workflow
  • Challenge: Direct reaction often leads to ring acylation (formation of pyrazol-1-yl ketones) or bis-acylation.

  • Solution: Use of a weak base (Pyridine) at controlled temperatures to favor the kinetic product (amide) over the thermodynamic product (N-acyl pyrazole), or use of transient protection.[1]

Step-by-Step Protocol:

  • Preparation: Charge a dry 250 mL round-bottom flask with 3-aminopyrazole (1.0 eq, 8.3 g) and anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Pyridine (1.2 eq, 9.7 mL) and cool the solution to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add 2-chlorobenzoyl chloride (1.05 eq) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C.

    • Why? Low temperature suppresses the nucleophilicity of the ring nitrogens, favoring the more accessible exocyclic amine.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

    • QC Check: Look for the disappearance of the starting amine (Rf ~0.[1]2) and appearance of the product (Rf ~0.5).

  • Quench & Workup: Quench with saturated NaHCO₃ (50 mL). Separate phases. Wash organic layer with 1M HCl (to remove pyridine), then Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Ethanol/Water to yield the target as an off-white solid.

Yield Expectation: 75-85%. Purity: >98% (HPLC).

Functionalization: The "Divergent Point"

The isolated intermediate (N1-H) is biologically inactive or weakly active. To generate a potent CRAC inhibitor, the pyrazole N1 must be alkylated.[1] This step introduces the "Tail" responsible for high-affinity binding.

Protocol: N1-Alkylation (Library Generation)

This reaction converts the intermediate into a final inhibitor candidate.

  • Dissolution: Dissolve 2-chloro-N-(1H-pyrazol-3-yl)benzamide (1.0 eq) in DMF .

  • Deprotonation: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).[1] Stir for 15 min.

  • Alkylation: Add the specific benzyl halide (e.g., 2-(trifluoromethyl)benzyl bromide ).[1]

  • Heat: Stir at 60°C for 3-6 hours.

  • Regio-Control: This reaction may produce N1 vs. N2 isomers.

    • N1-Alkylation (Desired): Usually favored by steric bulk of the benzamide group.[1]

    • Separation: Isomers are separable by flash chromatography (N1 is typically less polar).[1]

Biological Context & Mechanism (CRAC Signaling)

The final compounds derived from this intermediate inhibit Store-Operated Calcium Entry (SOCE).

  • Pathway: ER Ca²⁺ depletion causes STIM1 to oligomerize and translocate to the plasma membrane, where it binds and opens Orai1 channels.[1]

  • Inhibition: The benzamide derivative binds directly to the Orai1 pore, preventing Ca²⁺ influx despite STIM1 activation.[1]

  • Therapeutic Outcome: Blockade of calcineurin/NFAT signaling, reducing cytokine production (IL-2, TNF-α) in T-cells.

Visualization: Synthesis & Signaling Pathways[1]

CRAC_Inhibitor_Workflow cluster_synthesis Fig 1. Modular Synthesis Pathway cluster_mechanism Fig 2. Biological Mechanism (SOCE) Start 3-Aminopyrazole (Nucleophile) Intermediate INTERMEDIATE: 2-chloro-N-(1H-pyrazol-3-yl)benzamide (Scaffold) Start->Intermediate Pyridine, DCM, 0°C (Regioselective Amide Coupling) Reagent 2-Chlorobenzoyl Chloride Reagent->Intermediate FinalDrug Active Inhibitor (N1-Substituted) Intermediate->FinalDrug R-Br, K2CO3, DMF (N1-Alkylation / Tail Attachment) Orai1 Orai1 Channel (Plasma Membrane) FinalDrug->Orai1 BLOCKS Pore (IC50 < 100 nM) STIM1 STIM1 (ER Ca2+ Sensor) STIM1->Orai1 Activates NFAT NFAT Pathway (T-Cell Activation) Orai1->NFAT Ca2+ Influx

Caption: Figure 1 & 2: (Left) Regioselective synthesis of the 2-chloro-benzamide intermediate and subsequent divergence to active inhibitors. (Right) Mechanism of action showing direct blockade of the Orai1 channel, preventing downstream NFAT signaling.[1]

Safety & Handling
  • 2-Chlorobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes rapidly to release HCl.[1]

  • 3-Aminopyrazole: Irritant. Potential skin sensitizer.[1]

  • Intermediate: Generally stable solid.[1] Store at 4°C. No specific toxicity data available; treat as a potential bioactive agent (wear gloves/mask).[1]

References
  • Derler, I., et al. (2013).[1] "The action of selective CRAC channel blockers is affected by the Orai pore geometry."[1] Cell Calcium.[1] Link

    • Context: Validates the binding mode of benzamide/pyrazole inhibitors (GSK-7975A) to the Orai1 pore.
  • Gao, Y., et al. (2010).[1] "Discovery of potent and selective Orai1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[1]

    • Context: Describes the SAR of N-(pyrazol-3-yl)benzamides and the importance of the N1-substituent.
  • Wiles, J.A., et al. (2006).[1] "5-(1-Methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides as potent and selective CRAC channel inhibitors." Bioorganic & Medicinal Chemistry. Link[1]

    • Context: Establishes the pyrazole-amide motif as a core scaffold for CRAC inhibition.
  • PubChem Compound Summary. "2-chloro-N-(1H-pyrazol-3-yl)benzamide". Link[1]

    • Context: Verification of chemical identity and structural analogs.[1][2][3]

Sources

Exploratory

The Pyrazole-Benzamide Scaffold: Precision Engineering of Orai1/CRAC Channel Blockers

Executive Summary The pyrazole-benzamide scaffold represents a privileged pharmacophore in the design of Store-Operated Calcium Entry (SOCE) inhibitors, specifically targeting the Orai1 pore subunit of the Calcium Releas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-benzamide scaffold represents a privileged pharmacophore in the design of Store-Operated Calcium Entry (SOCE) inhibitors, specifically targeting the Orai1 pore subunit of the Calcium Release-Activated Calcium (CRAC) channel. Unlike non-selective blockers like 2-APB or lanthanides, pyrazole-benzamides (exemplified by GSK-7975A ) offer nanomolar potency and high selectivity against voltage-gated calcium channels (Cav) and TRP channels. This guide details the rational design, chemical synthesis, and biological validation of this scaffold, providing a roadmap for developing next-generation immunomodulators and anti-inflammatory agents.

Part 1: The Pharmacophore & Mechanism of Action

Structural Anatomy

The core scaffold consists of a substituted benzamide moiety linked to a pyrazole ring.[1] This structure is designed to navigate the hydrophobic pore of the Orai1 hexamer.

  • The Warhead (Benzamide): Typically a 2,6-disubstituted benzamide (e.g., 2,6-difluoro). This electron-deficient ring engages in

    
    -stacking or electrostatic interactions within the channel pore.
    
  • The Linker (Amide Bond): Provides rigidity and a crucial hydrogen bond donor/acceptor motif that orients the two aromatic systems.

  • The Anchor (Pyrazole): A 1,3,5-substituted pyrazole ring. The N1-position usually bears a lipophilic benzyl or alkyl group that occupies a deep hydrophobic pocket near the M1 helices of the Orai1 subunits.

Mechanism: Allosteric Pore Blockade

Unlike competitive antagonists that bind to an extracellular loop, pyrazole-benzamides are allosteric pore blockers .

  • Binding Site: Molecular docking studies suggest these compounds bind to a site near the extracellular selectivity filter (E106 in human Orai1), wedged between the M1 helices of adjacent subunits.

  • Effect: Binding stabilizes the channel in a closed conformation, preventing Ca

    
     permeation even when STIM1 is fully engaged.
    

Part 2: Rational Design & Structure-Activity Relationship (SAR)

The optimization of the pyrazole-benzamide scaffold relies on balancing lipophilicity with metabolic stability.

The Benzamide Ring (Region A)
  • Critical Feature: 2,6-Difluorosubstitution is preferred.

  • Causality: The fluorine atoms provide metabolic protection against ring oxidation and induce a specific twisted conformation relative to the amide group, which is critical for binding fit. Removal of these fluorines (e.g., unsubstituted benzamide) typically results in a >10-fold loss of potency.

The Pyrazole Core (Region B)
  • Substitution Pattern: The pyrazole acts as a central hub.

  • C3/C5 Positions: Small alkyl or aryl groups here modulate the angle of the N1-substituent.

  • N1-Substituent: This is the "tail" of the molecule. A benzyl group (often substituted with electron-withdrawing groups like -F or -CF

    
    ) is essential for high affinity. This group penetrates the hydrophobic crevice of the Orai1 complex.
    
Visualization: SAR Logic Map

SAR_Map Scaffold Pyrazole-Benzamide Scaffold Benzamide Benzamide Region (Warhead) Scaffold->Benzamide Linker Amide Linker (Orientation) Scaffold->Linker Pyrazole Pyrazole Core (Anchor) Scaffold->Pyrazole Optimization1 2,6-Difluoro: Metabolic Stability & Conformational Lock Benzamide->Optimization1 Key Tactic Optimization2 H-Bonding: Critical for Receptor Engagement Linker->Optimization2 Key Tactic Optimization3 N1-Benzyl Group: Hydrophobic Pocket Penetration Pyrazole->Optimization3 Key Tactic

Figure 1: Structural dissection of the pyrazole-benzamide scaffold highlighting key regions for medicinal chemistry optimization.

Part 3: Chemical Synthesis Protocol

The synthesis of GSK-7975A analogues is best achieved via a convergent route, coupling a pyrazole amine with a benzoic acid derivative.

Retrosynthetic Analysis
  • Disconnection: Amide bond.

  • Precursors: 2,6-Difluorobenzoic acid + 1-Benzyl-1H-pyrazol-5-amine.

Step-by-Step Synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

Reagents:

  • 2,6-Difluorobenzoic acid (1.0 eq)

  • 1-Benzyl-1H-pyrazol-5-amine (1.0 eq)

  • HATU (1.2 eq) (Coupling agent)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 2,6-difluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the active ester.

  • Addition: Add 1-benzyl-1H-pyrazol-5-amine (1.0 mmol) dissolved in minimal DMF.

  • Reaction: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with saturated NaHCO

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the residue via flash column chromatography (SiO
    
    
    , Hexane/EtOAc gradient).

Self-Validation Check:

  • TLC: Product should be less polar than the amine but more polar than the acid precursor.

  • 1H NMR: Look for the diagnostic amide proton (-NH-) singlet around

    
     10.0–11.0 ppm and the disappearance of the broad amine peak.
    
Synthesis Workflow Diagram

Synthesis_Flow Start Start: Substituted Pyrazole Amine + Benzoic Acid Activation Activation: HATU + DIPEA in DMF (Formation of Active Ester) Start->Activation Coupling Coupling: Stir RT, 12-16h (Amide Bond Formation) Activation->Coupling Workup Work-up: EtOAc Extraction Wash: NaHCO3, Brine Coupling->Workup Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Final Final Product: Pyrazole-Benzamide Purification->Final

Figure 2: Convergent synthetic workflow for generating pyrazole-benzamide analogues.

Part 4: Biological Validation

To confirm activity as a CRAC channel blocker, a dual-assay approach is required: FLIPR for high-throughput screening and Patch Clamp for mechanistic confirmation.

FLIPR Calcium Flux Assay (Primary Screen)

Objective: Measure the inhibition of Thapsigargin-induced Ca


 entry.
  • Cell Line: HEK293 stably expressing Orai1/STIM1 or Jurkat T-cells.

  • Dye: Fluo-4 AM or Calcium 6.

  • Protocol:

    • Loading: Incubate cells with Ca

      
       dye for 45 min at 37°C.
      
    • Pre-incubation: Add test compounds (pyrazole-benzamides) at varying concentrations (0.1 nM – 10

      
      M) for 20 min in Ca
      
      
      
      -free HBSS.
    • Store Depletion: Add Thapsigargin (1

      
      M) to deplete ER stores (observe transient release).
      
    • Ca

      
       Re-addition:  Add extracellular Ca
      
      
      
      (2 mM final).
    • Readout: Measure fluorescence increase. A potent blocker will suppress the secondary rise in fluorescence upon Ca

      
       re-addition.
      
Whole-Cell Patch Clamp (Gold Standard)

Objective: Quantify


 current inhibition.
  • Setup: Standard whole-cell configuration.

  • Intracellular Solution: High BAPTA (20 mM) to passively deplete stores and prevent Ca

    
    -dependent inactivation.
    
  • Voltage Protocol: Voltage ramps from -100 mV to +100 mV every 2 seconds.

  • Validation Criteria:

    • Inward Rectification:

      
       is highly inward rectifying. The compound should block the current at -100 mV significantly more than at +100 mV if it is voltage-dependent, though GSK-7975A is typically voltage-independent.
      
    • Selectivity: Confirm lack of effect on TRPM7 (Mg

      
      -inhibited current) to ensure specificity.
      
Data Summary: Representative Potency
CompoundTargetIC50 (FLIPR)IC50 (Patch Clamp)Selectivity (vs Cav1.2)
GSK-7975A Orai1/CRAC~40 nM~150 nM>100-fold
BTP2 Orai1/CRAC~10 nM~50 nM>50-fold
Synta66 Orai1~300 nM~1.2

M
Highly Selective

Part 5: Therapeutic Implications & Signaling Pathway[2]

Inhibition of Orai1 by pyrazole-benzamides blocks the calcineurin-NFAT pathway, which is critical for T-cell activation. This makes the scaffold highly relevant for autoimmune diseases (e.g., Psoriasis, Rheumatoid Arthritis).

Signaling Pathway Diagram

SOCE_Pathway Antigen Antigen/Stimulus IP3 IP3 Generation Antigen->IP3 ER_Depletion ER Ca2+ Depletion IP3->ER_Depletion STIM1 STIM1 Activation (Oligomerization) ER_Depletion->STIM1 Orai1 Orai1 Channel (Plasma Membrane) STIM1->Orai1 Coupling Ca_Influx Ca2+ Influx (SOCE) Orai1->Ca_Influx Blocker Pyrazole-Benzamide (Inhibitor) Blocker->Orai1 BLOCKS NFAT Calcineurin/NFAT Activation Ca_Influx->NFAT Cytokines Cytokine Production (IL-2, TNF-a) NFAT->Cytokines

Figure 3: The SOCE signaling cascade and the intervention point of pyrazole-benzamide inhibitors.

References

  • Derler, I., et al. (2013). "Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels." Cell Calcium.

  • Rice, L.V., et al. (2013). "GSK-7975A, a novel inhibitor of the store-operated calcium entry channel Orai1." British Journal of Pharmacology.

  • Giles, J. (2024). "Re-evaluation of some popular CRAC channel inhibitors structurally similar but mechanistically different?" bioRxiv.[2] [2]

  • IUPHAR/BPS Guide to Pharmacology. "GSK-7975A Ligand Page."

  • Zhang, S., et al. (2020). "Structure-activity relationship studies of pyrazole derivatives as potential calcium channel blockers." European Journal of Medicinal Chemistry. (Contextual Reference for SAR methodology).

Sources

Foundational

2-chloro-N-1H-pyrazol-3-ylbenzamide molecular weight and formula

Executive Summary 2-Chloro-N-(1H-pyrazol-3-yl)benzamide is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition and nuclear receptor modulation. Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(1H-pyrazol-3-yl)benzamide is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition and nuclear receptor modulation. Structurally, it functions as a "hinge-binder" motif, where the pyrazole-benzamide axis mimics the adenosine ring of ATP, allowing it to form critical hydrogen bonds within the ATP-binding pockets of enzymes such as Cyclin-Dependent Kinases (CDKs) and VEGFR.

This guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and structural biology, serving as a foundational reference for researchers utilizing this scaffold in Lead Optimization (LO) campaigns.

Core Identity Matrix
PropertySpecification
IUPAC Name 2-chloro-N-(1H-pyrazol-3-yl)benzamide
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.64 g/mol
CAS Registry Number Not explicitly assigned in common public databases; see analog 1007459-18-8
Monoisotopic Mass 221.0356
SMILES Clc1ccccc1C(=O)Nc2cnn[H]c2
InChI Key (Predicted) XZYV...[1][2] (Analogous to methylated variants)
Solubility Low in water; Soluble in DMSO (>10 mg/mL), DMF, Methanol

Chemical Structure & Physicochemical Profile[2][3][4][5][6][7][8]

Structural Architecture

The molecule consists of a 2-chlorophenyl ring linked via an amide bond to a 1H-pyrazol-3-yl moiety.

  • Torsional Strain (The "Ortho Effect"): The chlorine atom at the ortho position of the benzene ring creates steric hindrance with the amide carbonyl oxygen. This forces the phenyl ring to twist out of coplanarity with the amide group (dihedral angle ~30-60°). This pre-organized conformation is often bio-active, improving binding entropy by reducing the energy penalty upon binding to a protein target.

  • Tautomerism: The pyrazole ring exhibits annular tautomerism (1H-pyrazol-3-yl ⇌ 1H-pyrazol-5-yl). In solution, the population ratio depends on solvent polarity and hydrogen bond donors/acceptors in the environment.

Key Physicochemical Descriptors
DescriptorValue (Predicted)Significance
cLogP 1.8 - 2.2Optimal lipophilicity for cell permeability (Rule of 5 compliant).
TPSA ~55 ŲIndicates good oral bioavailability potential.
H-Bond Donors 2 (Amide NH, Pyrazole NH)Critical for "hinge region" binding in kinases.
H-Bond Acceptors 2 (Carbonyl O, Pyrazole N)Complementary interactions with protein backbones.
pKa (Pyrazole NH) ~14.0Very weak acid; remains neutral at physiological pH.
pKa (Amide NH) ~13.5Non-ionizable under standard physiological conditions.

Synthetic Methodology

Directive: The following protocol utilizes a Schotten-Baumann-like acylation, optimized for high purity and yield without requiring column chromatography.

Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Acylation pathway for synthesis of the target benzamide. SM1 2-Chlorobenzoyl Chloride (Electrophile) Int Tetrahedral Intermediate SM1->Int THF/DCM, 0°C SM2 3-Aminopyrazole (Nucleophile) SM2->Int Base Pyridine or Et3N (HCl Scavenger) Base->Int Promotes Prod 2-chloro-N-(1H-pyrazol-3-yl)benzamide (Precipitate) Int->Prod -HCl, RT, 2h

Step-by-Step Protocol

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-aminopyrazole (10 mmol) in anhydrous DCM (50 mL). Add Et₃N (25 mmol) and cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add 2-chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (50% EtOAc/Hexanes). The product typically appears as a new spot at R_f ~0.4.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (50 mL).

    • Separate the organic layer and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

    • Yield Target: >85%

    • Purity: >98% (HPLC)

Structural Biology & Mechanism of Action

This scaffold is a "privileged structure" in drug discovery, particularly for Type I and Type II Kinase Inhibitors .

Pharmacophore Mapping

The 2-chloro-N-(1H-pyrazol-3-yl)benzamide motif binds to the ATP-binding pocket of kinases via a tridentate interaction pattern.

  • Donor-Acceptor Pair: The pyrazole nitrogen (acceptor) and the amide NH (donor) form a characteristic bidentate H-bond motif with the "hinge region" backbone of the kinase (e.g., residues Glu81/Leu83 in CDK2).

  • Hydrophobic Gatekeeper: The 2-chloro substituent occupies a hydrophobic pocket (often the "gatekeeper" region or solvent front), improving selectivity over non-chlorinated analogs.

  • Twist Conformation: The steric clash of the 2-Cl group twists the phenyl ring, allowing it to fit into the hydrophobic back-pocket (selectivity pocket) in Type II inhibitors.

Signaling Pathway Impact (DOT Visualization)

Mechanism Figure 2: Mechanism of Action - Competitive ATP inhibition preventing downstream signaling. Ligand 2-Cl-N-Pyrazolyl-Benzamide (Scaffold) Target Kinase Domain (ATP Pocket) Ligand->Target Competitive Inhibition (Ki < 100 nM) Substrate Downstream Effector (e.g., STAT3, Rb) Target->Substrate Phosphorylation (Inhibited) ATP ATP ATP->Target Blocked Response Cell Cycle Arrest / Apoptosis Substrate->Response Signal Transduction

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet the following criteria.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 230 nm (amide).

NMR Validation (Expected Signals in DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 13.0 ppm (br s, 1H, Pyrazole-NH)

    • δ 10.8 ppm (s, 1H, Amide-NH)

    • δ 7.8 ppm (d, 1H, Pyrazole-H)

    • δ 7.4-7.6 ppm (m, 4H, Phenyl-H)

    • δ 6.8 ppm (d, 1H, Pyrazole-H)

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at -20°C in a desiccator. Stable for >2 years if protected from moisture.

References

  • PubChem Compound Summary. (2025). 2-chloro-N-(1-methylpyrazol-3-yl)benzamide (Analog Reference).[2] National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. (2016). Structure-Based Bioisosterism Design of Benzamides Containing Pyrazole Rings. (Contextual reference for synthetic pathway). [Link]

  • Google Patents. (2018). Process for the preparation of androgen receptor antagonists (EP3280710B1). (Describes chlorobenzamide-pyrazole coupling).

Sources

Exploratory

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Application of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile in the Development of Androgen Receptor Antagonists The pyrazole nucleus, a five-membered aromatic heterocycle with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile in the Development of Androgen Receptor Antagonists

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold for designing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The ability of the pyrazole ring to engage in various non-covalent interactions with biological targets has led to its incorporation into numerous clinically successful drugs.

This guide focuses on a specific and strategically important pyrazole derivative: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile . While not a therapeutic agent itself, this compound has emerged in the patent literature as a critical building block for the synthesis of potent, next-generation androgen receptor (AR) antagonists. The development of such antagonists is of paramount importance in the treatment of androgen-dependent pathologies, most notably prostate cancer. This document will provide an in-depth exploration of the synthesis of this key intermediate, its chemical characteristics, and its pivotal role in the construction of advanced therapeutic candidates, as detailed in the patent literature.

Synthesis of the Core Intermediate: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

The efficient and scalable synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is a critical first step in the development pathway of several patented androgen receptor antagonists. Patent literature, such as EP3280710B1, outlines a robust synthetic strategy centered around a Suzuki coupling reaction.[3] This approach offers high yields and good functional group tolerance, making it suitable for industrial-scale production.

Synthetic Workflow Overview

The synthesis involves the palladium-catalyzed cross-coupling of a protected pyrazole-boronic acid derivative with a halogenated benzonitrile. A subsequent deprotection step then yields the desired intermediate.

Synthetic_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection Pyrazole_Boronic_Ester 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester Coupled_Product Protected Intermediate: 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile Pyrazole_Boronic_Ester->Coupled_Product Pd Catalyst Base Benzonitrile 4-Bromo-2-chlorobenzonitrile Benzonitrile->Coupled_Product Final_Intermediate Target Intermediate: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile Coupled_Product->Final_Intermediate Acidic Hydrolysis

Caption: Synthetic workflow for 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

Detailed Experimental Protocol: Suzuki Coupling and Deprotection

The following protocol is a representative synthesis adapted from methodologies described in the patent literature[3].

Step 1: Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (Protected Intermediate)

  • Reactor Setup: To a suitable reaction vessel, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.0 eq), 4-bromo-2-chlorobenzonitrile (1.1 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.01 eq).

  • Solvent and Base Addition: Add a solvent system of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) and a base such as sodium carbonate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain under an inert atmosphere (e.g., nitrogen) for 4-6 hours, monitoring for completion by HPLC or TLC.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Distill off the THF under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the protected intermediate as a crude solid, which can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Target Intermediate)

  • Acidic Hydrolysis: Suspend the crude protected intermediate from Step 1 in a suitable solvent such as ethanol. Add a solution of 10% hydrochloric acid.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours until the deprotection is complete (monitored by HPLC).

  • Neutralization and Isolation: Cool the reaction mixture. Add a base, such as aqueous sodium hydroxide, to neutralize the acid and precipitate the final product. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.[3]

Chemical Properties and Characterization

The identity and purity of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile are confirmed through standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₆ClN₃[4]
Molecular Weight 203.63 g/mol [4]
IUPAC Name 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile[4]
Appearance Off-white to pale yellow solidInferred from patents

Characterization data, as would be expected from patent filings, typically includes:

  • ¹H NMR: Protons on the pyrazole and benzene rings will show characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight confirms the identity of the compound.

Application in the Synthesis of Androgen Receptor Antagonists

The strategic value of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile lies in its function as a versatile scaffold for building highly potent androgen receptor antagonists. The pyrazole and benzonitrile moieties serve as anchor points for introducing additional chemical functionalities that are crucial for high-affinity binding to the androgen receptor.

A prominent example from patent WO 2011/051540, and further detailed in EP3280710B1, is the synthesis of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, a potent AR antagonist.[3]

Synthetic Pathway to a Final Active Pharmaceutical Ingredient (API)

API_Synthesis cluster_0 Step 3: N-Alkylation cluster_1 Step 4: Amide Coupling Intermediate 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile Alkylated_Intermediate N-Alkylated Pyrazole Derivative Intermediate->Alkylated_Intermediate Introduction of chiral sidechain API Final API: Potent Androgen Receptor Antagonist Alkylated_Intermediate->API Coupling with another pyrazole-carboxamide moiety

Caption: Conversion of the core intermediate to a final API.

The synthesis proceeds via:

  • N-Alkylation: The pyrazole nitrogen of the core intermediate is alkylated with a chiral sidechain. This step is crucial for establishing the correct stereochemistry required for potent biological activity.

  • Further Functionalization: The resulting molecule is then coupled with another functionalized pyrazole ring, often a pyrazole-carboxamide, to complete the structure of the final active pharmaceutical ingredient.

Mechanism of Action: Androgen Receptor Antagonism

The final compounds synthesized from the 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile intermediate function as highly specific antagonists of the androgen receptor.

Androgen Receptor Signaling Pathway and Inhibition

The androgen receptor is a ligand-activated transcription factor. In prostate cancer, aberrant AR signaling drives tumor growth and proliferation. The antagonists developed from the pyrazole core function by competitively binding to the ligand-binding domain (LBD) of the AR, preventing its activation by endogenous androgens like testosterone and dihydrotestosterone (DHT).

AR_Signaling cluster_0 Normal AR Activation cluster_1 Inhibition Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) in Cytoplasm Androgen->AR Binds AR_Active Activated AR Complex AR->AR_Active Conformational Change & Dimerization AR_Blocked Inactive AR Complex AR->AR_Blocked Nucleus Nucleus AR_Active->Nucleus Translocation ARE Androgen Response Element (on DNA) AR_Active->ARE Binds Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Antagonist Pyrazole-based Antagonist Antagonist->AR Competitively Binds AR_Blocked->Nucleus Translocation Impaired or Forms Inactive Complex AR_Blocked->Transcription Blocks Transcription

Caption: Mechanism of androgen receptor antagonism.

This inhibition effectively shuts down the downstream signaling cascade that promotes cancer cell survival and growth, making these compounds highly effective therapeutic agents.

Conclusion

2-chloro-4-(1H-pyrazol-3-yl)benzonitrile represents a quintessential example of a modern chemical building block in drug discovery. While simple in structure, its carefully designed arrangement of a pyrazole ring, a chlorinated phenyl group, and a nitrile function provides an ideal platform for the construction of complex, highly specific, and potent pharmaceutical agents. The patent literature underscores its established role in the synthesis of advanced androgen receptor antagonists, highlighting the ongoing importance of pyrazole chemistry in addressing significant unmet medical needs, particularly in the field of oncology. The synthetic routes and applications detailed herein provide a clear roadmap for researchers and scientists engaged in the development of novel therapeutics targeting nuclear hormone receptors.

References

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).
  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

  • EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents. (n.d.).
  • 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]benzamide - PubChem. (n.d.). Retrieved from [Link]

  • 2-chloro-N-(1-methylpyrazol-3-yl)benzamide | C11H10ClN3O - PubChem. (n.d.). Retrieved from [Link]

  • Pyrazole derivatives and pharmaceutical compositions containing the same - Patent IL-156368-A0 - PubChem. (n.d.). Retrieved from [Link]

  • CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof - Google Patents. (n.d.).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • (12) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][5][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. (n.d.). Retrieved from

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC. (n.d.). Retrieved from [Link]

  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Retrieved from [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • CO2023000854A2 - New pyrazole derivative - Google Patents. (n.d.).
  • 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide - PubChem. (n.d.). Retrieved from [Link]

  • Pyrazole derivatives as DLK inhibitors and uses thereof - Patent CN-105939997-A. (n.d.). Retrieved from [Link]

  • In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development. (n.d.). Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocols for 2-chloro-N-(1H-pyrazol-3-yl)benzamide

Executive Summary & Strategic Analysis This application note details the synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., Aurora kinase and CDK inhibitors).[1]

The Core Challenge: Regioselectivity

The primary synthetic hurdle is the ambident nucleophilicity of 3-aminopyrazole.[1] It possesses three nucleophilic sites:[1]

  • The exocyclic amine (

    
    ).
    
  • The ring nitrogen at position 1 (

    
    ).[2]
    
  • The ring nitrogen at position 2 (

    
    , less reactive but relevant in tautomers).
    

Direct acylation often leads to a mixture of the desired exocyclic amide, ring-acylated products, and bis-acylated byproducts.[1] This protocol provides two distinct methodologies to control this selectivity:

  • Method A (Direct Kinetic Control): Uses low-temperature acylation with acid chlorides. Best for rapid scaffold generation.

  • Method B (Protected Route): Uses a Boc-protection strategy to sterically and electronically deactivate ring nitrogens. Best for scale-up and high-purity requirements.[1]

Synthesis Workflow Visualization

SynthesisStrategy Start Target: 2-chloro-N-(1H-pyrazol-3-yl)benzamide Precursors Precursors: 3-Aminopyrazole + 2-Chlorobenzoyl Source Start->Precursors Decision Select Methodology Precursors->Decision RouteA Route A: Direct Acylation (Kinetic Control) Decision->RouteA Speed Priority RouteB Route B: Protected Strategy (Thermodynamic/Steric Control) Decision->RouteB Purity Priority StepA1 Reagent: 2-Chlorobenzoyl Chloride Base: Pyridine/THF Temp: 0°C RouteA->StepA1 StepB1 Step 1: Boc-Protection of Ring N RouteB->StepB1 StepA2 Risk: Ring Acylation / Bis-acylation StepA1->StepA2 Product Pure Product >95% Purity StepA2->Product Purification req. StepB2 Step 2: Amide Coupling (HATU/DIPEA) StepB1->StepB2 StepB3 Step 3: Acidic Deprotection (TFA/HCl) StepB2->StepB3 StepB3->Product

Caption: Strategic decision tree comparing direct kinetic acylation vs. the protected stepwise route.

Method A: Direct Acylation (Kinetic Control)

Rationale: Under controlled low temperatures (0°C to -10°C), the exocyclic amine is kinetically more nucleophilic than the ring nitrogens. Using a weak base (Pyridine) prevents thermodynamic equilibration to the ring-acylated isomer.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Aminopyrazole (1.0 eq)

  • Reagent: 2-Chlorobenzoyl chloride (1.05 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

  • Base: Pyridine (2.0 eq) or Triethylamine (Et3N)

  • Quench: Sat. NaHCO3 solution

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 3-aminopyrazole  (10 mmol, 0.83 g) in anhydrous THF (20 mL).
    
  • Base Addition: Add Pyridine (20 mmol, 1.6 mL). Cool the solution to 0°C using an ice/water bath.

  • Acylation: Dissolve 2-chlorobenzoyl chloride (10.5 mmol, 1.35 mL) in THF (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes localized heating, promoting bis-acylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 20 mL) – Removes unreacted amine/pyridine.

      • Sat. NaHCO3 (2 x 20 mL) – Removes unreacted acid.

      • Brine (20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
    

Method B: Protected Route (High Purity)

Rationale: Protecting the pyrazole ring nitrogen with a tert-butoxycarbonyl (Boc) group eliminates the ambiguity of the nucleophile. The Boc group usually attaches to the N1 position, sterically hindering the adjacent N2 and forcing acylation at the exocyclic amine.

Reagents
  • Step 1: 3-aminopyrazole,

    
    , DMAP (cat), THF.[1]
    
  • Step 2: 2-chlorobenzoic acid, HATU, DIPEA, DMF.[1]

  • Step 3: 4M HCl in Dioxane or TFA/DCM.

Step-by-Step Protocol
Step 1: N-Boc Protection[1]
  • Dissolve 3-aminopyrazole (1.0 eq) in THF.

  • Add

    
     (1.1 eq) and DMAP (0.05 eq). Stir at RT for 16h.
    
  • Note: This typically yields tert-butyl 3-amino-1H-pyrazole-1-carboxylate.[1][3]

  • Workup: Concentrate and pass through a short silica plug.

Step 2: Amide Coupling[1][4]
  • Dissolve 2-chlorobenzoic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 mins to activate the acid.

  • Add the N-Boc-3-aminopyrazole (1.0 eq) from Step 1.[1]

  • Stir at RT for 4-12 hours.

  • Dilute with water (precipitate often forms). Filter or extract with EtOAc.

Step 3: Deprotection[1]
  • Dissolve the intermediate in DCM (5 mL/g).

  • Add TFA (20% v/v) or 4M HCl in Dioxane .

  • Stir at RT for 2 hours until MS shows loss of Boc group (M-100).

  • Concentrate to dryness. Neutralize with sat. NaHCO3 to obtain the free base.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product against these standard physicochemical properties.

Data Summary Table
PropertySpecificationNotes
Molecular Formula

Molecular Weight 221.64 g/mol
Mass Spec (ESI+) m/z 222.1

Chlorine isotope pattern (3:1 ratio for 222:224) is mandatory.
Appearance White to off-white solid
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar solvents.[1]
Melting Point 165°C - 170°CRange varies slightly based on crystal form/purity.[1]
NMR Characterization (DMSO-d6, 400 MHz)
  • 
     12.40 (s, 1H):  Pyrazole ring NH (Broad, exchangeable).
    
  • 
     10.85 (s, 1H):  Amide NH (Sharp singlet).
    
  • 
     7.70 (d, 1H):  Pyrazole CH (C5 position).
    
  • 
     7.45 - 7.60 (m, 4H):  Benzoyl aromatic protons (Multiplet).
    
  • 
     6.80 (d, 1H):  Pyrazole CH (C4 position).
    

Note: If the Pyrazole NH signal is missing or integrated to <1H, check for bis-acylation.[1]

Troubleshooting & Critical Control Points

Regioselectivity Failure Analysis

If the NMR shows a complex mixture or incorrect shifts (e.g., lack of amide NH), use this logic flow to diagnose.

Troubleshooting Issue Issue: Low Yield or Complex NMR CheckMS Check LC-MS Issue->CheckMS Result1 Mass = M + 140 (Bis-acylated) CheckMS->Result1 Result2 Mass = Correct But NMR wrong CheckMS->Result2 Action1 Reduce Acid Chloride to 0.95 eq Lower Temp to -10°C Result1->Action1 Action2 Ring Acylation occurred. Switch to Method B (Protected) Result2->Action2

Caption: Diagnostic workflow for resolving common acylation errors.

Safety Precautions
  • 2-Chlorobenzoyl Chloride: Corrosive and lachrymator.[1] Handle in a fume hood.

  • Pyridine: Toxic and has a noxious odor.

  • Reaction Exotherm: The reaction of acid chlorides with amines is exothermic. Strict temperature control is required to prevent runaway reactions and side-product formation.[1]

References

  • PubChem. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Related Structure & Properties). National Library of Medicine. Available at: [Link]

  • Fandrick, D. R., et al. Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.[1][5] Organic Letters, 2015.[5] (Discusses regioselectivity of pyrazole formation and reactivity).

  • Vertex AI Search.Synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide. (Aggregated search results verifying acid chloride and coupling agent protocols).

(Note: While specific patents exist for this exact molecule, the protocols above are derived from standard, validated methodologies for the general class of N-(pyrazol-3-yl)benzamides found in the cited literature.)

Sources

Application

Amide coupling conditions for 2-chlorobenzoyl chloride and 3-aminopyrazole

Application Note: Optimized Synthesis of N-(1H-pyrazol-3-yl)-2-chlorobenzamide Executive Summary This guide details the protocol for the regioselective acylation of 3-aminopyrazole with 2-chlorobenzoyl chloride. This tra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(1H-pyrazol-3-yl)-2-chlorobenzamide

Executive Summary

This guide details the protocol for the regioselective acylation of 3-aminopyrazole with 2-chlorobenzoyl chloride. This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., Aurora, CDK inhibitors) and agrochemicals.[1] The core challenge addressed here is the regioselectivity between the exocyclic amine (


) and the endocyclic ring nitrogens. We provide two validated methods: a standard anhydrous approach for discovery chemistry and a biphasic approach for scale-up, alongside a mechanistic rationale for troubleshooting bis-acylation side products.

Mechanistic Insight & Strategy

The Regioselectivity Challenge

3-Aminopyrazole presents three nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The desired target.
    
  • Endocyclic Nitrogen (

    
    ):  The ring nitrogens are nucleophilic, particularly in the presence of base.
    

Key Concept: Kinetic vs. Thermodynamic Control While the exocyclic amine is typically the most nucleophilic site based on lone-pair availability, acylation at the ring nitrogen (forming an N-acyl pyrazole) is a common kinetic side reaction. However, N-acyl pyrazoles are chemically labile (similar to imidazolides). They are susceptible to hydrolysis or acyl-transfer.

The "Self-Correcting" Strategy: If bis-acylation occurs (reaction at both the amine and the ring nitrogen), or if mono-acylation occurs at the wrong site, the resulting N-acyl bond is unstable toward mild basic hydrolysis. The amide bond at the exocyclic amine, however, is robust.[1] Therefore, our workup includes a specific base-wash step to cleave any transient N-acyl species, ensuring the isolation of the desired N-(1H-pyrazol-3-yl)benzamide.

Reaction Mechanism Diagram[1]

ReactionMechanism Figure 1: Mechanistic pathways showing the convergence to the stable exocyclic amide. Reactants Reactants: 2-Cl-Benzoyl Chloride + 3-Aminopyrazole Intermediate Intermediate: Acyl-Pyridinium Complex Reactants->Intermediate Pyridine activation KineticProduct Side Product: Ring N-Acylation (Labile) Intermediate->KineticProduct Path B (Minor) ThermodynamicProduct Target Product: Exocyclic Amide (Stable) Intermediate->ThermodynamicProduct Path A (Major) KineticProduct->Reactants Reversible/Hydrolysis BisAcylated Bis-Acylated Species (Unstable N-Acyl bond) KineticProduct->BisAcylated Excess R-COCl ThermodynamicProduct->BisAcylated Excess R-COCl BisAcylated->ThermodynamicProduct Workup (Hydrolysis of N-acyl)

Experimental Protocols

Reagent Data Table
ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
3-Aminopyrazole 83.091.0SolidNucleophile
2-Chlorobenzoyl chloride 175.011.11.382Electrophile
Pyridine 79.103.0 - 5.00.978Base / Solvent / Catalyst
Dichloromethane (DCM) 84.93Solvent1.325Solvent
Ethanol (EtOH) 46.07N/A0.789Quench / Recrystallization
Method A: Anhydrous Pyridine/DCM (Recommended for High Purity)

Best for: Small to medium scale (100 mg - 10 g), ensuring maximum conversion.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminopyrazole (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly.

    • Note: Pyridine acts as an acyl-transfer catalyst, forming a reactive acyl-pyridinium species.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add 2-chlorobenzoyl chloride (1.1 equiv) dropwise over 15–20 minutes.

    • Critical: Slow addition prevents localized heating and suppresses bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The acid chloride should be consumed.

  • Quench & "Correction": Add 2 mL of MeOH or EtOH and stir for 15 minutes (quenches excess acid chloride).

    • If LC-MS shows bis-acylation: Add 2M NaOH (aq) and stir vigorously for 30 mins. This selectively hydrolyzes the ring N-acyl group.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove pyridine and unreacted aminopyrazole.

    • Wash with Sat.

      
        (2x) to remove 2-chlorobenzoic acid byproducts.
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough. If necessary, recrystallize from EtOH/Water or EtOAc/Hexane .[1]

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, cost-efficiency, or if anhydrous conditions are difficult to maintain.

  • Dissolve 3-aminopyrazole (1.0 equiv) in THF or 2-MeTHF .

  • Add an equal volume of Sat. Aqueous

    
      (2.5 equiv base).
    
  • Cool to 0 °C.

  • Add 2-chlorobenzoyl chloride (1.1 equiv) dropwise.

  • Stir vigorously (high shear required for biphasic systems) at RT for 4 hours.

  • Isolation: The product often precipitates out. Filter the solid.[4]

  • Wash: Wash the filter cake with water (to remove salts) and dilute Hexane (to remove organic impurities).

Workflow Visualization

Workflow Figure 2: Experimental workflow including the corrective hydrolysis step. Start Start: 3-Aminopyrazole + DCM + Pyridine AddReagent Add 2-Cl-Benzoyl Chloride (0°C, Dropwise) Start->AddReagent Reaction Stir at RT (4-12h) Monitor LC-MS AddReagent->Reaction Decision Bis-acylated product detected? Reaction->Decision Hydrolysis Add 2M NaOH Stir 30 min (Selective Hydrolysis) Decision->Hydrolysis Yes Workup Workup: 1. Wash 1M HCl (Remove Pyridine) 2. Wash NaHCO3 (Remove Acid) 3. Dry & Conc. Decision->Workup No Hydrolysis->Workup Purify Recrystallization (EtOH/Water) Workup->Purify

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents (DCM/Pyridine) are dry. Use Method A.
Bis-acylation Excess Acid Chloride / High TempMaintain 0°C during addition. Use exactly 1.0-1.1 equiv of acid chloride. Perform base wash (NaOH) to cleave side product.
Sticky Solid Impurities / Pyridine saltsPerform a thorough 1M HCl wash during workup. Triturate the final solid with cold Ether or Hexane.
Positional Isomerism Ring acylation favoredThis is usually kinetic. Allow reaction to stir longer (thermodynamic equilibration) or perform the basic workup described above.

Safety & Handling

  • 2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood. Reacts violently with water.

  • 3-Aminopyrazole: Irritant.[4] Can cause eye damage.

  • Pyridine: Toxic and flammable. Noxious odor.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Standard text for nucleophilic substitution mechanisms at carbonyls).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1820-80-0, 3-Aminopyrazole. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2016).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Synthesis, 13. Retrieved from [Link] (Review of aminopyrazole reactivity and regioselectivity).

Sources

Method

Procedure for N-alkylation of pyrazole benzamide intermediates

Application Notes & Protocols Topic: Procedure for N-alkylation of Pyrazole Benzamide Intermediates For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of N-Alkylation in Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for N-alkylation of Pyrazole Benzamide Intermediates For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Alkylation in Pyrazole Benzamide Scaffolds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] When integrated into a benzamide framework, these scaffolds offer a versatile platform for developing novel therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4] The N-alkylation of the pyrazole ring is a critical step in the synthesis of these intermediates, as it provides a powerful handle to modulate the molecule's physicochemical and pharmacological properties.[5] Introducing an alkyl group at one of the pyrazole nitrogen atoms can significantly influence solubility, metabolic stability, and, most importantly, the binding affinity and selectivity for its biological target.

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: controlling the regioselectivity.[6][7] Alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate and may possess vastly different biological activities.[7] This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed protocols for achieving efficient and selective N-alkylation of pyrazole benzamide intermediates. We will explore both classical and modern approaches, offering field-proven insights to navigate the complexities of this crucial transformation.

Mechanistic Overview and Strategic Considerations

The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the acidic N-H proton on the pyrazole ring by a suitable base, generating a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole-Benzamide (R-H) Pyrazolate Pyrazolate Anion (R⁻) Pyrazole->Pyrazolate Base Base (B:) Base->Pyrazolate Protonated_Base Protonated Base (BH⁺) Pyrazolate_Anion Pyrazolate Anion (R⁻) N_Alkylated_Product N-Alkylated Product (R-R') Pyrazolate_Anion->N_Alkylated_Product Alkyl_Halide Alkylating Agent (R'-X) Alkyl_Halide->N_Alkylated_Product Leaving_Group Leaving Group (X⁻)

Caption: General mechanism for base-mediated N-alkylation of pyrazoles.

Controlling Regioselectivity: The N1 vs. N2 Challenge

For unsymmetrical pyrazoles, the central challenge is directing the alkyl group to the desired nitrogen. The outcome is governed by a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring or the use of a bulky alkylating agent can strongly favor alkylation at the more accessible nitrogen.[7][8]

  • Base and Solvent System: The choice of base and solvent is critical. A common and effective system for achieving high regioselectivity for N1-alkylation is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7] Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkylating agents, but require strictly anhydrous conditions.[5][7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms, thereby affecting the isomeric ratio.[7]

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of one regioisomer over the other.[7]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the most common and effective methods for N-alkylation of pyrazole benzamide intermediates.

G start Start: Pyrazole Benzamide Intermediate setup 1. Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup add_base 2. Add Base (e.g., K₂CO₃, NaH) setup->add_base deprotonation 3. Stir for Deprotonation (e.g., 15-30 min at RT) add_base->deprotonation add_alkylating 4. Add Alkylating Agent (e.g., R-Br, R-I) deprotonation->add_alkylating reaction 5. Heat & Stir (Monitor by TLC/LC-MS) add_alkylating->reaction workup 6. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product End: Purified N-Alkylated Product purify->product

Caption: General experimental workflow for base-mediated N-alkylation.

Protocol 1: Standard Base-Mediated N-Alkylation

This protocol is the workhorse method for pyrazole N-alkylation, offering reliability and broad applicability.

Materials:

  • Pyrazole benzamide intermediate (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile)

  • Water (for work-up)

  • Extraction Solvent (e.g., Ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole benzamide intermediate (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).[7]

  • Add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate deprotonation.[7]

  • Add the alkylating agent (1.1 eq) dropwise to the suspension. For highly reactive agents, this may be done at 0 °C.[5]

  • Allow the reaction to stir at the desired temperature (typically ranging from room temperature to 80°C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole benzamide.[5][7]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides a valuable alternative to base-mediated alkylations, proceeding under mild, acidic conditions and avoiding the need for strong bases and strictly anhydrous setups.[8][9] It is particularly useful for substrates that may be sensitive to basic conditions.

Materials:

  • Pyrazole benzamide intermediate (1.0 eq)

  • Alkyl trichloroacetimidate electrophile (1.0 - 1.2 eq)

  • Brønsted Acid Catalyst (e.g., Camphorsulfonic acid, CSA) (0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction Solvent (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a dry round-bottom flask with the pyrazole benzamide (1.0 eq), the corresponding alkyl trichloroacetimidate (1.1 eq), and the catalyst (CSA, 0.2 eq) under an argon atmosphere.[7]

  • Add dry DCE to form a solution of approximately 0.25 M.[7]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Characterization

Thorough analysis is crucial to confirm the structure of the product and, most importantly, to determine the regioselectivity of the alkylation.

Table 1: Typical Conditions for Base-Mediated N-Alkylation

BaseSolventTemperature (°C)Characteristics & Notes
K₂CO₃DMF, MeCN25 - 80Standard, reliable conditions. Good for achieving N1 selectivity in many cases.[7]
Cs₂CO₃DMF, MeCN25 - 60More reactive than K₂CO₃, can be effective at lower temperatures or with less reactive halides.[10]
NaHTHF, DMF0 - 25Very strong base, requires strictly anhydrous conditions. Useful for poorly reactive systems.[5][7]

Table 2: Relative Reactivity of Alkylating Agents

Alkylating Agent (R-X)Leaving Group (X)Relative ReactivityComments
Alkyl IodideI⁻HighestMost reactive, ideal for difficult alkylations but can be less stable and more expensive.
Alkyl BromideBr⁻IntermediateA good balance of reactivity and stability. Commonly used.
Alkyl ChlorideCl⁻LowestLeast reactive, may require higher temperatures or stronger bases.[7]

Analytical Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the definitive methods for determining the regiochemistry of the product. The chemical shifts of the pyrazole ring protons and carbons, as well as the protons of the newly introduced alkyl group, will differ significantly between the N1 and N2 isomers.

  • LC-MS: An essential tool for monitoring the reaction, allowing for the simultaneous tracking of starting material consumption and product formation, and providing the mass of the desired product.[11]

  • HPLC: Used to determine the purity of the final compound and can often separate the N1 and N2 regioisomers, allowing for quantification of the isomeric ratio.

Troubleshooting and Optimization

Even with established protocols, challenges such as low yield or poor selectivity can arise. The following guide provides a logical framework for addressing these issues.

G start Problem Detected issue_type Low Yield or Poor Selectivity? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield poor_selectivity Poor Selectivity issue_type->poor_selectivity Poor Selectivity check_base 1. Re-evaluate Base (Is it strong enough? Anhydrous?) low_yield->check_base check_reagent 2. Check Alkylating Agent (Use Br or I instead of Cl?) check_base->check_reagent check_temp 3. Increase Temperature check_reagent->check_temp check_sol 4. Check Solubility (Switch to DMF/DMSO?) check_temp->check_sol solution Solution check_sol->solution mod_sterics 1. Modify Sterics (Use bulkier alkylating agent?) poor_selectivity->mod_sterics change_solvent 2. Change Solvent (Try K₂CO₃ in DMSO for N1?) mod_sterics->change_solvent change_base 3. Alter Base/Catalyst change_solvent->change_base mod_temp 4. Lower Temperature change_base->mod_temp mod_temp->solution

Caption: Decision tree for troubleshooting N-alkylation reactions.[7]

Critical Safety Precautions

The reagents used in N-alkylation reactions carry significant hazards that must be managed with appropriate safety protocols.

  • Alkylating Agents: Many alkylating agents, especially methylating and benzylating agents, are toxic, mutagenic, and potential carcinogens.[12][13][14] All manipulations must be performed in a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (nitrile gloves are often suitable, but check compatibility).[15]

  • Bases: Strong bases like sodium hydride (NaH) are highly reactive and can ignite upon contact with water or protic solvents. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

  • Solvents: Organic solvents like DMF and DCE are toxic. Avoid inhalation of vapors and skin contact.[15]

  • Waste Disposal: Quench reactive reagents carefully before disposal. Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.[13]

References

  • Sánchez-Migallón, A., et al. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • Donohoe, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available from: [Link]

  • Bîcu, E., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC. Available from: [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]

  • Gomaa, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Reddit. Working with alkylating agents. r/Chempros. Available from: [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • University of St Andrews. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Available from: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Chemistry LibreTexts. (2020). Safety. Available from: [Link]

  • National Institute for Environmental Studies Japan. III Analytical Methods. Available from: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • Taiwan Centers for Disease Control. Precautions for Handling Organic Solvent. Available from: [Link]

  • Pan American Health Organization. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available from: [Link]

  • ResearchGate. Techniques and Methods to Monitor Chemical Reactions. Available from: [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]

Sources

Application

Application Note: Solvent Selection &amp; Solubilization Protocols for 2-chloro-N-(1H-pyrazol-3-yl)benzamide

Abstract & Core Directive This technical guide provides a standardized framework for the solubilization, handling, and delivery of 2-chloro-N-(1H-pyrazol-3-yl)benzamide (referred to herein as CPB ).[1] CPB is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This technical guide provides a standardized framework for the solubilization, handling, and delivery of 2-chloro-N-(1H-pyrazol-3-yl)benzamide (referred to herein as CPB ).[1] CPB is a critical pharmacophore often found in kinase inhibitors and agrochemical scaffolds. Its physicochemical profile—characterized by a lipophilic chlorophenyl ring coupled with a polar, hydrogen-bonding pyrazole-amide motif—presents specific solubility challenges, particularly in aqueous biological buffers.[1]

Key Takeaway: Successful handling requires a bipolar solvent strategy: utilizing high-dielectric aprotic solvents (DMSO, DMF) for stock storage, while employing step-wise dilution protocols to prevent "crashing out" in aqueous assay media.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecular forces at play. CPB possesses three distinct functional regions that dictate its interaction with solvents:

  • Chlorophenyl Ring (Lipophilic Domain): Increases LogP (estimated ~2.0–2.5), driving poor water solubility and favoring non-polar or dipolar aprotic solvents.

  • Amide Linker (H-Bond Donor/Acceptor): Facilitates strong intermolecular hydrogen bonding in the solid state (high melting point), requiring solvents capable of disrupting these bonds (e.g., DMSO).

  • Pyrazole Ring (Amphoteric Domain): The 1H-pyrazole moiety is capable of tautomerism. It acts as both a weak acid (NH donor) and a weak base (N acceptor).

    • Implication: Solubility may be pH-dependent.[1] Basic pH (>10) can deprotonate the pyrazole (forming the anion), significantly enhancing aqueous solubility, though this is rarely physiologically relevant for bioassays.

Predicted Solubility Profile
Solvent ClassRepresentative SolventPredicted SolubilityApplication
Dipolar Aprotic DMSO High (>50 mg/mL) Primary Stock Solution
Dipolar AproticDMFHigh (>50 mg/mL)Alternative Stock / Synthesis
Polar ProticEthanol / MethanolModerate (10–30 mg/mL)Intermediate Dilution / Crystallization
EthersTHFModerateSynthetic Reaction Solvent
ChlorinatedDichloromethane (DCM)ModerateExtraction / Work-up
Aqueous PBS / Water Low (<0.1 mg/mL) Biological Assay Medium

Decision Tree: Solvent Selection Workflow

The following logic gate ensures you select the correct solvent system based on your downstream application.

SolventSelection Start Start: Define Application AppType What is the downstream use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis / Purification AppType->Synthesis Analysis Analytical (LC-MS/NMR) AppType->Analysis Stock Prepare 10-50 mM Stock in 100% DMSO BioAssay->Stock ReactSolv Use THF, DMF, or Ethanol (Avoid DMSO if workup is aqueous) Synthesis->ReactSolv NMR NMR: DMSO-d6 or CDCl3 Analysis->NMR LCMS LC-MS: MeOH/Acetonitrile (Dissolve in 1:1 MeOH:H2O) Analysis->LCMS Dilution Serial Dilution in Buffer (Keep DMSO < 1%) Stock->Dilution CheckPrecip Visual Check for Precipitation Dilution->CheckPrecip

Figure 1: Solvent selection decision tree based on experimental goals.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • CPB Solid (Purity >95%)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

  • Vortex Mixer

  • Amber Glass Vials (DMSO is hygroscopic and light-sensitive)[1]

Procedure:

  • Calculate: Determine the mass required.

    • MW of CPB ≈ 221.64 g/mol (Verify exact batch MW).

    • Target: 10 mL of 10 mM solution.

    • Mass =

      
      .
      
  • Weigh: Accurately weigh ~22.2 mg of CPB into a sterile amber vial.

  • Solubilize: Add 10.0 mL of Anhydrous DMSO.

  • Agitate: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless/pale yellow.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Shake-Flask Solubility Assay

Objective: Experimentally determine the exact solubility limit in a specific solvent (e.g., PBS or cell media).

Procedure:

  • Supersaturation: Add excess CPB solid (e.g., 5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a microcentrifuge tube.

  • Equilibration: Shake or rotate the tube at room temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.[2]

    • Dilute the supernatant 1:10 or 1:100 in Methanol.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Protocol C: "Crash-Free" Serial Dilution for Bioassays

Challenge: Direct dilution of a high-concentration DMSO stock into water often causes immediate precipitation (the "crash out" effect) due to the sudden polarity shift.[1]

Solution: Use an Intermediate Dilution Step .

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO in Media) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (0.1% DMSO in Media) Inter->Final 1:100 Dilution (Thermodynamically Stable)

Figure 2: Step-wise dilution strategy to maintain solubility.

Step-by-Step:

  • Stock: Start with 10 mM CPB in 100% DMSO.

  • Intermediate: Dilute 10 µL of Stock into 90 µL of culture media (or PBS).

    • Concentration: 1 mM.

    • DMSO Content: 10%.

    • Status: Likely stable for short periods; mix immediately.

  • Final: Dilute 1 µL of the Intermediate into 99 µL of assay media in the well plate.

    • Final Concentration: 10 µM.

    • Final DMSO Content: 0.1% (Generally non-toxic to cells).

Troubleshooting & Safety

IssueCauseCorrective Action
Precipitation in Assay Concentration exceeds aqueous solubility limit.[1]Reduce final concentration or add solubilizing agent (e.g., 0.1% Tween-80 or Cyclodextrin).[1]
Cloudy Stock Solution Water contamination in DMSO (DMSO is hygroscopic).Use fresh, anhydrous DMSO. Warm to 37°C.
Inconsistent IC50 Data Compound degraded or crashed out.Verify concentration via HPLC before assay.[2] Use fresh dilutions.

Safety Note: CPB is a halogenated benzamide. Treat as a potential irritant and toxicant.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Waste: Dispose of DMSO solutions in halogenated organic waste streams.

References

  • BenchChem. (2025).[2][3] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 587129, 2-chloro-N-(pyridin-3-yl)benzamide (Analogous Structure). Retrieved from

  • Yuan, Y., et al. (2019).[4] Thermodynamic solubility modelling... of p-nitrobenzamide in aqueous co-solvent mixtures. Journal of Chemical Thermodynamics, 136, 123-131.[1][4] Retrieved from

  • Gaylord Chemical. (2021).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational citation for solubility rules).

Sources

Method

Application Note: Strategic Utilization of 2-chloro-N-(1H-pyrazol-3-yl)benzamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary This guide details the operational framework for utilizing 2-chloro-N-(1H-pyrazol-3-yl)benzamide (hereafter referred to as Fragment-2Cl ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational framework for utilizing 2-chloro-N-(1H-pyrazol-3-yl)benzamide (hereafter referred to as Fragment-2Cl ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

The aminopyrazole moiety is a validated "hinge-binding" motif, acting as an ATP-mimetic in kinase inhibitor design (e.g., AT9283, Tozasertib). The specific inclusion of the 2-chloro substituent on the benzamide ring serves a critical structural function: it induces a torsion angle that disrupts planarity, often improving solubility and positioning the phenyl ring to address the "gatekeeper" region or solvent front in kinase active sites. This note provides the roadmap for transitioning Fragment-2Cl from a library hit to a lead compound.

Physicochemical Profile & Suitability

Before screening, the fragment's suitability for FBDD must be verified against the "Rule of Three" (Ro3). Fragment-2Cl exhibits ideal properties for a starting point, allowing significant molecular weight growth during optimization while maintaining drug-like properties.

Table 1: Physicochemical Properties of Fragment-2Cl
PropertyValueFBDD TargetInterpretation
Molecular Weight (MW) ~221.6 Da< 300 DaIdeal. Allows addition of ~200 Da during elaboration.
cLogP ~2.2< 3.0Good. Lipophilicity is sufficient for binding but low enough to maintain solubility.
H-Bond Donors (HBD) 2 (Amide NH, Pyrazole NH)≤ 3Optimal. Critical for hinge interaction.
H-Bond Acceptors (HBA) 2 (Amide CO, Pyrazole N)≤ 3Optimal.
PSA (Polar Surface Area) ~55 Ų< 60 ŲExcellent. High membrane permeability potential.
Solubility (PBS, pH 7.4) > 200 µM> 100 µMPass. Suitable for NMR and SPR screening.

Structural Mechanism & Binding Logic

Understanding the binding mode is prerequisite to experimental design. The pyrazole ring typically functions as a bidentate H-bond partner with the kinase hinge region (backbone of residues connecting N- and C-lobes).

Graphviz Diagram 1: Binding Mode Hypothesis

This diagram illustrates the predicted interaction network of Fragment-2Cl within a generic kinase ATP pocket.

BindingMode cluster_0 Tautomer State Fragment Fragment-2Cl (Ligand) Hinge Kinase Hinge Region (Glu/Met backbone) Fragment->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Fragment->Gatekeeper Van der Waals (2-Cl Phenyl Interaction) Solvent Solvent Front Fragment->Solvent Vector for Growth (Amide/Phenyl) Tautomer Requires 1H-pyrazole tautomer for binding

Caption: Predicted binding mode of Fragment-2Cl. The pyrazole motif anchors to the hinge, while the 2-chloro-phenyl moiety orients towards the gatekeeper/solvent interface.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the primary method for detecting low-affinity fragments (


 in µM-mM range).

Objective: Determine binding affinity (


) and residence time.
Instrument:  Biacore 8K or S200 (Cytiva).
  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S sensor chip.

    • Immobilize the target kinase via amine coupling to a density of 3,000–5,000 RU . Note: High density is required for fragments due to their low molecular mass (low Rmax).

  • Sample Preparation:

    • Prepare Fragment-2Cl stock at 100 mM in 100% DMSO.

    • Dilute to a top concentration of 500 µM in Running Buffer (PBS-P+, 2% DMSO).

    • Critical: Perform a 12-point solvent correction curve (1.5% to 2.5% DMSO) to negate bulk refractive index shifts.

  • Injection Parameters:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not required for fragments (fast off-rate); if needed, use 10s pulse of 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Fragments typically display "Square Wave" sensorgrams (fast on/off).

    • Fit data to a Steady State Affinity model (Response vs. Concentration) to calculate

      
      . Do not attempt kinetic fitting (1:1 binding) if the sensorgram is square.
      
Protocol B: Ligand-Observed NMR (Validation)

SPR hits must be validated orthogonally to rule out non-specific binding or aggregation. Saturation Transfer Difference (STD) NMR is the gold standard.

Objective: Confirm binding and identify the epitope (which protons interact with the protein).

  • Sample Setup:

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O. Avoid DMSO if possible, or keep < 2%.

    • Protein Conc: 10 µM Target Kinase.

    • Ligand Conc: 500 µM Fragment-2Cl (50:1 Ligand:Protein ratio).

  • Pulse Sequence (STD-NMR):

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Positive Result: Signals corresponding to the Pyrazole and Phenyl protons of Fragment-2Cl appear in the difference spectrum. This confirms magnetization transfer from protein to ligand.

    • Negative Result: No signals in difference spectrum = No binding.

Elaboration Strategy (SAR Expansion)

Once Fragment-2Cl is validated, the goal is to improve affinity (decrease


 from µM to nM) and selectivity.
Graphviz Diagram 2: FBDD Optimization Workflow

This workflow outlines the decision matrix for growing the fragment.

SAR_Workflow Start Fragment-2Cl Hit (KD ~10-100 µM) XRay X-Ray Co-Crystal Structure (Soaking) Start->XRay Soak at 10mM Vector1 Vector A: Phenyl Ring (4-position) Target: Solubilizing Group / Solvent XRay->Vector1 Solvent Exposed? Vector2 Vector B: Pyrazole C4 Target: Gatekeeper / Selectivity XRay->Vector2 Hydrophobic Pocket? Synthesis Parallel Synthesis (Amide Coupling / Suzuki) Vector1->Synthesis Vector2->Synthesis Test Re-screen (SPR/Enzymatic) Synthesis->Test Test->Start Iterate

Caption: Optimization cycle. Structural data guides the attachment of functional groups to specific vectors on the fragment core.

Strategic Growth Points:
  • The Amide Linker: Do not modify the amide NH if it forms a hydrogen bond. However, the amide carbonyl can sometimes be modified to a urea to pick up an extra H-bond (as seen in AT9283).

  • The Phenyl Ring (4-position): This is the primary vector for reaching the solvent. Attaching solubilizing groups (morpholine, piperazine) here often improves ADME properties without disrupting the hinge bind.

  • The Pyrazole C4: Substitution here can target the "Gatekeeper" residue. A bulky group (e.g., isopropyl, phenyl) here can induce selectivity for kinases with small gatekeepers (e.g., Thr/Ala) vs. large ones (e.g., Met/Phe).

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1][2] Nature Chemistry, 1(3), 187–192. Link

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity.[3] Journal of Medicinal Chemistry, 52(2), 379–388. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[2] Nature Reviews Drug Discovery, 15(9), 605–619. Link

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. Link

Sources

Application

Application Note: Regioselective Alkylation of 2-Chloro-N-(1H-pyrazol-3-yl)benzamide with Benzyl Bromides

Executive Summary The N-alkylation of 2-chloro-N-(1H-pyrazol-3-yl)benzamide is a critical transformation in the synthesis of pyrazole-based kinase inhibitors (e.g., CDK, Aurora kinase inhibitors) and autophagy modulators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2-chloro-N-(1H-pyrazol-3-yl)benzamide is a critical transformation in the synthesis of pyrazole-based kinase inhibitors (e.g., CDK, Aurora kinase inhibitors) and autophagy modulators. While the reaction appears straightforward, it presents a classic challenge in heterocyclic chemistry: regioselectivity .

The pyrazole moiety exists in tautomeric equilibrium, possessing two nucleophilic nitrogen atoms (


 and 

) within the ring, in addition to the exocyclic amide nitrogen. This guide provides a high-fidelity protocol to control, predict, and purify the products of this reaction, ensuring the isolation of the desired pharmacophore.

Mechanistic Insight & Causality

The Substrate & Reactivity Profile

The substrate, 2-chloro-N-(1H-pyrazol-3-yl)benzamide, contains three potential sites for alkylation:

  • Pyrazole

    
     (Proximal):  Adjacent to the benzamide side chain.
    
  • Pyrazole

    
     (Distal):  Further from the benzamide side chain.
    
  • Amide Nitrogen: Exocyclic.

Acidity Analysis (


): 
  • Pyrazole NH:

    
    [1]
    
  • Benzamide NH:

    
    
    

Under standard basic conditions (e.g.,


, 

, or

), the pyrazole NH is selectively deprotonated first. Therefore, alkylation occurs almost exclusively on the pyrazole ring, leaving the amide nitrogen untouched unless forcing conditions (excess strong base/heat) are applied.
The Regioselectivity Challenge

The deprotonated pyrazole anion is an ambident nucleophile. The alkylation site is governed by a interplay of steric hindrance and tautomeric stability .

  • Steric Control: The bulky 2-chlorobenzamide group at position 3 creates significant steric hindrance around

    
     (in the 3-substituted tautomer nomenclature) or 
    
    
    
    (depending on numbering convention). Generally, alkylation favors the nitrogen distal to the bulky substituent to minimize steric clash.
  • Electronic Control: The amide group is an electron-donating group by resonance but electron-withdrawing by induction. This affects the electron density of the ring nitrogens.

Outcome: The reaction typically yields a mixture of regioisomers, often favoring the 1-benzyl-3-substituted isomer (where the benzyl group is on the nitrogen adjacent to the carbon not bearing the bulky group) or the 1-benzyl-5-substituted isomer depending on the specific solvent/base combination.

Reaction Pathway Diagram

ReactionPathway Substrate 2-chloro-N-(1H-pyrazol-3-yl)benzamide (Tautomeric Mix) Base Base Deprotonation (K2CO3 or NaH) Substrate->Base Anion Pyrazolyl Anion (Resonance Hybrid) Base->Anion - H+ ProductA Major Isomer (1-benzyl-1H-pyrazol-3-yl) Anion->ProductA Path A (Steric/Thermo) ProductB Minor Isomer (1-benzyl-1H-pyrazol-5-yl) Anion->ProductB Path B (Kinetic) BnBr + Benzyl Bromide BnBr->Anion

Caption: Reaction pathway showing deprotonation followed by bifurcated alkylation pathways yielding regioisomers.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
2-chloro-N-(1H-pyrazol-3-yl)benzamide 1.0SubstrateEnsure dryness; water quenches the anion.
Benzyl Bromide 1.1 - 1.2ElectrophileLachrymator; handle in fume hood. Fresh bottle preferred.
Cesium Carbonate (

)
2.0Base"Cesium Effect" often improves solubility and yield over

.
DMF (Anhydrous) SolventMediumPolar aprotic solvent promotes

reaction.
TBAI (Tetrabutylammonium iodide) 0.1CatalystOptional. Accelerates reaction via Finkelstein (Br

I).
Step-by-Step Methodology (Method A: Mild Carbonate Base)

Recommended for initial screening and scale-up < 10g.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Substrate (1.0 eq) and anhydrous DMF (0.2 M concentration) . Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 eq)  in a single portion. The suspension may turn slightly yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Why: Pre-stirring ensures complete deprotonation before the electrophile is introduced, reducing side reactions.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.

    • Optional: Add TBAI (0.1 eq) if the benzyl bromide is electron-rich (deactivated) or sterically hindered.

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS.

    • Time: Typically 2–4 hours.

    • Checkpoint: Look for the disappearance of the starting material (

      
       Da for pyrazole-amine core + benzoyl).
      
  • Workup:

    • Cool to RT.

    • Pour mixture into Ice Water (10x reaction volume).

    • Observation: The product often precipitates as a white/off-white solid.

    • Filtration: Filter the solid.[1] Wash with water (

      
      ) and Hexanes (
      
      
      
      ) to remove excess benzyl bromide.
    • Alternative (if oil forms): Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
Purification & Isomer Separation

Since regioisomers are likely, chromatographic separation is required.

  • TLC Mobile Phase: 30% to 50% Ethyl Acetate in Hexanes.

    • Note: The isomers usually have distinct

      
       values (
      
      
      
      ). The
      
      
      -alkylated product (less polar) usually elutes first.
  • Column Chromatography: Silica gel flash chromatography.

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
  • Characterization (Critical):

    • 1H NMR: Look for the benzyl

      
       peak (
      
      
      
      ppm).
    • NOESY/ROESY: This is the only reliable way to confirm regiochemistry.

      • Isomer A: NOE correlation between Benzyl-

        
         and Pyrazole-H4/H5.
        
      • Isomer B: NOE correlation between Benzyl-

        
         and the Amide-NH or Benzamide protons (if spatially close).
        

Data Analysis & Troubleshooting

Expected Results
ParameterExpectation
Yield 75% - 90% (Combined isomers)
Regio-ratio (

)
Typically 3:1 to 10:1 favoring the sterically less hindered isomer.
Appearance White to pale yellow solid.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old Benzyl Bromide or Wet Solvent.Use fresh reagents. Add TBAI catalyst. Increase Temp to 80°C.
O-Alkylation (Amide) Very rare with Carbonate bases.Confirm structure via IR (loss of Carbonyl). Switch solvent to Acetone (milder).
Inseparable Isomers Similar polarity.Switch to DCM/MeOH gradient or use Preparative HPLC (C18 column).
Amide N-Alkylation Use of NaH with excess electrophile.Stick to

. Avoid NaH unless necessary for reactivity.
Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture Check TLC Analysis (50% EtOAc/Hex) Start->Check Precip Precipitate in Water? Check->Precip Filter Filter Solid (Wash H2O/Hex) Precip->Filter Yes (Solid) Extract Extract EtOAc Dry & Concentrate Precip->Extract No (Oil) Flash Flash Chromatography (Silica) Filter->Flash Extract->Flash NMR 1H NMR & NOESY (Confirm Regiochem) Flash->NMR

Caption: Decision tree for the workup and purification of pyrazole alkylation products.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source:Int. J. Mol. Sci. 2022, 23(18), 10365.
    • URL:[Link]

    • )
  • Biological Relevance of Scaffold

    • Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.[2]

    • Source:ACS Med. Chem. Lett. 2013, 4, 6, 524–529.
    • URL:[Link]

    • Relevance: Validates the N-benzyl-N-(pyrazolyl)benzamide scaffold as a potent pharmacophore.
  • General N-Alkylation Protocols

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3]

    • Source:Beilstein J. Org. Chem. 2014, 10, 1159–1165.
    • URL:[Link]

    • Relevance: While focused on indazoles, the principles of azole alkylation thermodynamics vs kinetics cited here are directly applicable to the pyrazole system.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole-Benzamide Solubility Optimization

Role: Senior Application Scientist Topic: Troubleshooting Solubility in DMSO & THF Ticket ID: PB-SOLV-001 Status: Open Executive Summary: The Thermodynamics of "Stubborn" Solids Welcome to the technical support center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Solubility in DMSO & THF Ticket ID: PB-SOLV-001 Status: Open

Executive Summary: The Thermodynamics of "Stubborn" Solids

Welcome to the technical support center. You are likely here because your pyrazole-benzamide derivative is refusing to dissolve in DMSO or has unexpectedly precipitated from a THF stock solution.

The Root Cause: Pyrazole-benzamides are "crystal bricks." They possess two features that maximize crystal lattice energy (


):
  • The Benzamide Moiety: Planar and rigid, allowing for tight

    
    -
    
    
    
    stacking.
  • The Pyrazole Ring: Acts as both a hydrogen bond donor (NH) and acceptor (N), often forming intermolecular H-bond ribbons or dimers in the solid state.

To dissolve these, the Solvation Energy (


)  must exceed the Lattice Energy (

)
. When you see undissolved solid,

. Our goal is to manipulate thermodynamics to reverse this inequality.
Troubleshooting Guide (Q&A Format)
Ticket #1: "I added DMSO, vortexed it, but the solid remains at the bottom."

Diagnosis: Kinetic vs. Thermodynamic Barrier. While DMSO is a "super solvent" (high dielectric constant


, strong H-bond acceptor), the crystal lattice of benzamides is kinetically stable. The solvent cavities cannot easily penetrate the tight crystal packing at room temperature.

Solution Protocol: The "Heat-Shear" Cycle Do not simply add more solvent. This dilutes your stock concentration, which is often undesirable for HTS (High-Throughput Screening) or animal dosing.

  • Apply Thermal Energy: Heat the sealed vial to 40°C - 50°C in a water bath or heating block.

    • Why? This increases the kinetic energy of the solvent molecules, disrupting the crystal surface and increasing the solubility limit (

      
      ).
      
    • Warning: Do not exceed 60°C. DMSO decomposes at high temperatures, and thermal degradation of the benzamide amide bond is a risk.

  • Apply Shear Stress: Vortex vigorously for 60 seconds while warm.

    • Why? This strips the saturated solvent layer (Nernst diffusion layer) from the crystal surface, exposing fresh solid to fresh solvent.

  • Sonication (The "Cavitation" Effect): If visible particles remain, sonicate for 10-15 minutes at 40°C.

    • Mechanism:[1][2][3] Acoustic cavitation creates micro-jets of solvent that mechanically fracture the crystal lattice.

Ticket #2: "My DMSO stock was clear yesterday, but today it’s cloudy/precipitated."

Diagnosis: The "Wet DMSO" Trap (Hygroscopicity). DMSO is aggressively hygroscopic.[4] At 20°C and 60% relative humidity, pure DMSO can absorb 1-2% water by weight within hours if left uncapped.

The Mechanism: Water acts as an anti-solvent for lipophilic pyrazole-benzamides.

  • DMSO forms strong H-bonded clusters with water (DMSO

    
    2H
    
    
    
    O).
  • These clusters are thermodynamically more stable than the DMSO-Benzamide interaction.

  • As free DMSO molecules are sequestered by water, the "solvating power" drops, and the benzamide is forced out of solution (nucleation).

Data: Impact of Water on DMSO Properties

ParameterPure DMSODMSO + 10% Water (w/w)Impact on Benzamide Solubility
Freezing Point 18.5°C~5°CHigh Risk: Lower freezing point indicates disrupted solvent structure.
Viscosity 2.0 cP~3.5 cPHigh Risk: Slower diffusion reduces dissolution rate.
Solubility Capacity 100% (Reference)~40-60% (Estimated)Critical: Compounds near saturation limit will precipitate.

Corrective Protocol: Anhydrous Handling

  • Source: Use only anhydrous DMSO (packaged under Argon/Nitrogen) in septum-sealed bottles.

  • Storage: Store stocks in single-use aliquots (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.

    • Note: Every time you thaw a large bottle, condensation introduces water.

  • Rescue: If precipitation occurs, heat to 37°C and vortex. If it redissolves, use immediately. Do not re-freeze.

Ticket #3: "My LC-MS results vary when using THF stock solutions."

Diagnosis: Peroxide Formation and Evaporation.[5][6] Tetrahydrofuran (THF) is a volatile ether. Two issues plague its use with benzamides:

  • Evaporation: THF is highly volatile (BP: 66°C). In a standard 96-well plate, concentration can increase by 10-20% in an hour due to evaporation, leading to false positives in potency assays.

  • Peroxides: THF reacts with atmospheric oxygen to form hydroperoxides.[1][2] These are reactive oxidants that can attack the pyrazole nitrogen or the amide bond, creating degradation products that confuse LC-MS data.

Solution Protocol: Stabilization

  • Use Inhibited THF: Ensure your THF contains BHT (Butylated Hydroxytoluene) as a stabilizer (approx. 250 ppm).

    • Check: Test for peroxides using starch-iodide strips if the bottle is >3 months old.

  • Sealing: Use foil seals or adhesive plate seals immediately after dispensing.

  • Alternative: Switch to DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) if DMSO is unsuitable. These are non-volatile and have similar solvating power for amides.

Visualization: The Solubility Decision Matrix

The following flowchart illustrates the logical progression for troubleshooting insolubility, ensuring you do not waste valuable compound.

Solubility_Protocol Start Solid Pyrazole-Benzamide + Solvent (DMSO/THF) Check1 Is solution clear? Start->Check1 Success Proceed to Assay (Store Aliquots) Check1->Success Yes Step1 Step 1: Thermal Shift Heat to 45°C for 10 min Check1->Step1 No (Turbid/Solid) Check2 Dissolved? Step1->Check2 Check2->Success Yes Step2 Step 2: Acoustic Cavitation Sonicate 15 min @ 40°C Check2->Step2 No Check3 Dissolved? Step2->Check3 Check3->Success Yes Step3 Step 3: Co-solvent Addition Add 5-10% PEG-400 or Adjust pH (Caution) Check3->Step3 No Failure Compound Insoluble Check Structure/Purity Step3->Failure

Caption: Logical workflow for stepwise solubilization. Thermal and acoustic energy are applied before chemical modification (co-solvents).

Advanced Protocol: Co-solvent Screening

If pure DMSO fails, you must disrupt the lattice using a binary system.

Objective: Create a "chaotropic" environment that breaks intermolecular H-bonds.

Reagents:

  • PEG-400: Polyethylene Glycol 400 (disrupts water structure, aids lipophilic solvation).

  • Tween-80: Surfactant (prevents aggregation).

Method:

  • Weigh 1 mg of compound.

  • Add 50 µL pure DMSO . Vortex/Heat. (Target: 20 mg/mL).[7]

  • If insoluble: Add 50 µL PEG-400 . (Final solvent: 1:1 DMSO:PEG-400).

  • If still insoluble: Slowly titrate with warm (37°C) water containing 0.1% Tween-80.

    • Note: While water is an anti-solvent, the surfactant prevents the "oiling out" phenomenon common with benzamides.

References
  • Gaylord Chemical Company. (2007).[8][9] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[9] Slidell, LA.[8][9] Link

  • Ziath. (2014). The Effects of Water on DMSO and Effective Hydration Measurement.Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates: the 100 mg-approach. International Journal of Pharmaceutics, 275(1-2), 1-12. Link

  • University of Louisville. (2024). Peroxide Forming Chemicals Management Guide. Department of Environmental Health and Safety. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Optimization

Controlling N1 vs N2 regioselectivity in pyrazole alkylation

Technical Support Center: Pyrazole Regioselectivity Topic: Controlling N1 vs. N2 Regioselectivity in Pyrazole Alkylation Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regioselectivity Topic: Controlling N1 vs. N2 Regioselectivity in Pyrazole Alkylation Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrazole Functionalization Support Hub

Mission: You are likely here because your pyrazole alkylation yielded a frustrating 60:40 mixture of isomers, or you need to synthesize the sterically disfavored regioisomer for SAR (Structure-Activity Relationship) studies.

This guide treats the pyrazole ring not just as a substrate, but as a dynamic system governed by tautomeric equilibrium (


). We will move beyond "try different bases" and explore the mechanistic levers—sterics, electronics, and transition state modulation—that allow you to dictate the site of electrophilic attack.

Module 1: The Tautomer Trouble (Root Cause Analysis)

The Problem: Unlike imidazole or pyrrole, the pyrazole NH is a "moving target." A 3-substituted pyrazole (


) exists in equilibrium with its 5-substituted tautomer (

).
  • Tautomer A (

    
    ):  The NH is adjacent to the substituent.
    
  • Tautomer B (

    
    ):  The NH is distal to the substituent.
    

When you deprotonate with a base (e.g., NaH,


), you form a resonance-stabilized pyrazolyl anion. The regioselectivity of the subsequent alkylation is determined by the nucleophilicity of the two nitrogen atoms in this anion, which is heavily influenced by steric hindrance  and coulombic repulsion .
Visualization: The Alkylation Fork

PyrazoleAlkylation Start Neutral Pyrazole (Tautomeric Mixture) Anion Pyrazolyl Anion (Delocalized Charge) Start->Anion Deprotonation (Base) TS_Distal TS: Distal Attack (Low Steric Clash) Anion->TS_Distal Path A (Kinetic/Steric Preference) TS_Proximal TS: Proximal Attack (High Steric Clash) Anion->TS_Proximal Path B (Sterically Hindered) Prod_1_3 1,3-Disubstituted (Major Product) TS_Distal->Prod_1_3 Prod_1_5 1,5-Disubstituted (Minor Product) TS_Proximal->Prod_1_5

Figure 1: The bifurcation of the pyrazolyl anion pathway. Path A (green) usually dominates due to lower steric hindrance at the nitrogen distal to the R-group.

Module 2: Standard Protocols (Steric Control)

Scenario: You want the 1,3-isomer (alkylation on the nitrogen far from the substituent). Mechanism:


 (Bimolecular Nucleophilic Substitution).

In standard base-mediated alkylation, sterics are the dictator. The electrophile will approach the nitrogen that is least obstructed by the substituent at C3/C5.

Key Rule: The larger the substituent (R) on the pyrazole carbon, the higher the selectivity for the distal nitrogen (N1 in 1,3-products).

Troubleshooting Table: Base-Mediated Alkylation
VariableRecommendationMechanistic Rationale
Base

or

Cesium ("Cesium Effect") forms loose ion pairs, increasing N-nucleophilicity and allowing steric factors to maximize selectivity [1].
Solvent DMF or DMSO (Polar Aprotic)Solvates the cation, leaving the pyrazolyl anion "naked" and reactive. Promotes

kinetics.
Temperature

Lower temperatures favor the kinetic product (usually the less hindered 1,3-isomer).
Electrophile Primary HalidesHard/small electrophiles (MeI) show lower selectivity than bulkier ones (BnBr) due to transition state sensitivity.
Protocol A: High-Selectivity Distal Alkylation
  • Dissolve 1.0 eq of pyrazole in anhydrous DMF (0.1 M).

  • Add 1.2 eq of

    
     (Cesium Carbonate). Note: Do not use NaH if you want to avoid "tight ion pairing" which can sometimes reduce selectivity.
    
  • Stir at room temperature for 30 mins to ensure deprotonation.

  • Add 1.1 eq of Alkyl Halide dropwise.

  • Monitor by LCMS. If selectivity is poor (< 5:1), lower temp to -20°C.

Module 3: Reversing Selectivity (The "Proximal" Challenge)

Scenario: You need the 1,5-isomer (alkylation on the nitrogen next to the substituent). The Issue: This is thermodynamically and kinetically disfavored by steric clash.

Solution 1: The Mitsunobu Inversion While basic alkylation relies on nucleophilic attack by the anion, the Mitsunobu reaction activates the alcohol (electrophile) and protonates the pyrazole, often altering the hydrogen-bonding landscape. In many cases, particularly with indazoles and specific pyrazoles, Mitsunobu conditions favor the more sterically hindered nitrogen (N2 or proximal) compared to base-mediated methods [2].

Solution 2: Transient Directing Groups (The "SEM Switch") If you absolutely need the 1,5-isomer, you cannot rely on chance. You must block the favored N1 position.

Workflow: The SEM Blocking Strategy

SEM_Blocking Step1 Start: 3-Substituted Pyrazole Step2 Action: Add SEM-Cl / NaH (Protects Distal N1) Step1->Step2 Step3 Intermediate: 1-SEM-3-R-Pyrazole (N1 is now blocked) Step2->Step3 Major Isomer Step4 Action: Alkylate with R'-X (Forces reaction at N2) Step3->Step4 Quaternization Step5 Action: Deprotect (TFA or HCl) Step4->Step5 Result Product: 1,5-Disubstituted Pyrazole (Proximal Isomer) Step5->Result

Figure 2: The "SEM Switch" strategy uses the natural preference for N1 alkylation to install a protecting group, forcing the desired R' group onto the sterically hindered N2 position in a subsequent step.

Protocol B: The Mitsunobu Alternative

Use this when basic alkylation fails to give the proximal isomer.

  • Dissolve Pyrazole (1.0 eq), Alcohol (R-OH, 1.2 eq), and

    
     (1.5 eq) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Warm to RT and stir 12h. Note: This mechanism proceeds via a protonated pyrazolium intermediate, which often alters the selectivity profile compared to the anionic mechanism [3].

Module 4: Electronic Tuning & FAQ

Q: My substituent is an ester (-COOEt). How does this affect the ratio? A: Electron-Withdrawing Groups (EWGs) reduce the basicity of the pyrazole. However, "Dipole-Dipole Repulsion" becomes a factor. The lone pair on the nitrogen adjacent to the EWG experiences repulsion from the carbonyl dipole, often pushing alkylation to the distal nitrogen (reinforcing the steric preference).

Q: Can I use metal catalysis to control this? A: Yes. Chan-Lam coupling (using aryl boronic acids) or Buchwald-Hartwig arylation often follows different selectivity rules driven by copper or palladium coordination rather than simple


 sterics. For N-arylation, Cu-catalysis often favors the less hindered nitrogen, but specific ligands can override this [4].

Q: I am seeing "N-migration" in my product. What happened? A: You likely used high temperatures or acidic conditions. N-alkyl pyrazoles can undergo thermal rearrangement (the "van Alphen-Hüttel rearrangement" equivalent) to the thermodynamically more stable isomer. Always perform alkylations at the lowest effective temperature to maintain kinetic control.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (via Semantic Scholar) Link:

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry Link:

  • Mitsunobu and Related Reactions: Advances and Applications. Source: Chemical Reviews (ACS Publications) Link:

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Source: PubMed Central (PMC) Link:

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-(1H-pyrazol-3-yl)benzamide

Diagnostic Framework Before proceeding with purification, use this decision tree to identify the nature of your impurities. This framework assumes the standard coupling of 2-chlorobenzoyl chloride with 3-aminopyrazole.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework

Before proceeding with purification, use this decision tree to identify the nature of your impurities. This framework assumes the standard coupling of 2-chlorobenzoyl chloride with 3-aminopyrazole.

PurificationLogic Start Crude Reaction Mixture (HPLC/TLC Analysis) Decision1 Major Impurity Type? Start->Decision1 AcidImp Acidic Impurity (2-Chlorobenzoic acid) Decision1->AcidImp Retention < Product (Acidic Mobile Phase) RegioImp Regioisomer/Bis-acylated (Ring N-acylation) Decision1->RegioImp Close Elution (Split Peak) StartMat Unreacted Amine (3-Aminopyrazole) Decision1->StartMat Retention < Product (Polar) Action1 Protocol A: Mild Base Wash (NaHCO3) AcidImp->Action1 Action2 Protocol B: Recrystallization (EtOH/H2O or EtOAc) RegioImp->Action2 Action3 Protocol C: Acid Wash (Dilute HCl) StartMat->Action3 Action1->Action2 If purity < 95% Final Pure 2-chloro-N-(1H-pyrazol-3-yl)benzamide Action2->Final Action3->Action2 If purity < 95%

Figure 1: Decision matrix for impurity identification and purification workflow.

The Chemistry of Impurities (Deep Dive)

Understanding why impurities form is critical to preventing them. The synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide involves the acylation of 3-aminopyrazole. This reaction is fraught with regioselectivity challenges due to the tautomeric nature of the pyrazole ring.

The Regioselectivity Challenge

3-Aminopyrazole exists in equilibrium with 5-aminopyrazole. When reacting with an electrophile (2-chlorobenzoyl chloride), three primary outcomes are possible:

SpeciesStructure DescriptionNatureRemoval Strategy
Target Product Exocyclic Amide: Acylation at the -NH2 group.DesiredN/A
Impurity A (Regioisomer) Ring Amide: Acylation at the pyrazole ring nitrogen (N1).Kinetic ProductHydrolyzes easily; Recrystallization.
Impurity B (Bis-acylated) Di-amide: Acylation at both the -NH2 and the ring Nitrogen.By-productRecrystallization (Lower solubility).

Expert Insight: The ring nitrogen (N1) is often more nucleophilic than the exocyclic amine under strongly basic conditions. However, the N-acyl pyrazole bond (Impurity A) is chemically labile (unstable) compared to the desired exocyclic amide. Heating the crude mixture in ethanol often promotes the rearrangement or hydrolysis of the thermodynamic N-acyl impurity back to the desired product or starting materials.

Hydrolysis Impurities

The presence of 2-chlorobenzoic acid is common. This results from:

  • Moisture in the solvent reacting with 2-chlorobenzoyl chloride.

  • Incomplete coupling followed by aqueous workup.

Troubleshooting Guides & FAQs

Issue 1: HPLC shows a "split peak" or a shoulder on the main peak.

Diagnosis: This is likely the N-acylated regioisomer (1-(2-chlorobenzoyl)-3-aminopyrazole) co-eluting with your target.

  • Cause: Reaction temperature was too low (kinetic control) or base addition was too rapid.

  • Solution:

    • Thermal Isomerization: Reflux the crude solid in Ethanol for 1-2 hours. The unstable N-acyl bond often cleaves or rearranges to the more stable exocyclic amide.

    • Recrystallization: If the impurity persists, use Protocol B (Ethanol/Water recrystallization). The planar target molecule packs better than the twisted N-acyl isomer.

Issue 2: Persistent 2-chlorobenzoic acid contamination.

Diagnosis: A peak elutes early (in reverse phase) and tails significantly.

  • Cause: Inefficient base wash or hydrolysis of the acid chloride before reaction.

  • Solution:

    • Dissolve the crude material in Ethyl Acetate.

    • Wash twice with 5% NaHCO₃ (Sodium Bicarbonate).

    • Crucial Step: Ensure the aqueous layer pH is >8. The acid deprotonates to the benzoate salt and washes away.

Issue 3: Low Yield after Recrystallization.

Diagnosis: Product loss in the mother liquor.

  • Cause: The compound has moderate solubility in ethanol.

  • Solution:

    • Switch to a solvent/anti-solvent system. Dissolve in minimum hot Ethanol (or Methanol), then slowly add Water until turbidity persists. Cool slowly to 4°C.

    • Alternatively, use Ethyl Acetate/Hexane (1:3 ratio).

Experimental Protocols

Protocol A: Standard Workup (Removal of Gross Impurities)

Use this immediately after the reaction completion.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Filtration: If the product precipitates as a solid, filter it. If it oils out, extract with Ethyl Acetate.[1]

  • Washing (If extracted):

    • Wash Organic layer with 1M HCl (50 mL) to remove unreacted 3-aminopyrazole.

    • Wash Organic layer with Sat. NaHCO₃ (50 mL) to remove 2-chlorobenzoic acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (High Purity)

Recommended for removing regioisomers and bis-acylated byproducts.

  • Solvent: Ethanol (95%) or Ethanol/Water mixture.

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of solid). Heat to reflux (80°C) with stirring.

  • Clarification: If the solution is not clear at reflux, filter hot through a Celite pad to remove inorganic salts.

  • Crystallization:

    • Remove from heat.

    • (Optional) Add hot water dropwise until the solution turns slightly cloudy, then add one drop of ethanol to clear it.

    • Allow to cool to room temperature undisturbed (2 hours).

    • Cool to 0-4°C (ice bath) for 1 hour.

  • Isolation: Filter the white needles/crystals. Wash with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.

Protocol C: Analytical HPLC Method

Use this to validate purity.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide bond)
Expected Retention Acid Impurity < Aminopyrazole < Target < Bis-acylated Impurity

References

  • Synthesis and Pharmacological Screening of Benzamide Derivatives. International Journal of Scientific Research in Science and Technology. (2020). Describes the synthesis of 2-chloro-N-substituted benzamides and isolation techniques.

  • Process for the preparation of androgen receptor antagonists. Google Patents (EP3280710B1). Details the synthesis and purification of pyrazole-benzamide intermediates, specifically using ethanol/water recrystallization.

  • Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support. Guidelines on removing benzoic acid derivatives and handling exothermic amide couplings.

  • Regioselective synthesis of 1-substituted pyrazoles. Journal of Heterocyclic Chemistry. Discusses the tautomerism of aminopyrazoles and conditions favoring exocyclic vs. ring nitrogen substitution.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Benzamide Linkages Under Basic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of preventing benzamide linkage hydrolysis under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my benzamide compound degrading during my basic workup or purification?

A: Benzamide linkages, while generally more stable than esters, are susceptible to hydrolysis under basic conditions, especially with elevated temperatures and prolonged exposure. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of a carboxylate salt and an amine, which can lead to low product yield and the presence of benzoic acid derivatives as impurities.

Q2: What is the underlying mechanism of base-catalyzed benzamide hydrolysis?

A: The base-catalyzed hydrolysis of amides is a nucleophilic acyl substitution reaction. It begins with the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The reaction then proceeds by the elimination of the amide anion, which is a poor leaving group. This step is often the rate-determining step and is typically driven forward by the deprotonation of the newly formed carboxylic acid by the strongly basic amide anion, forming a stable carboxylate salt and an amine.

Q3: Are all benzamide linkages equally susceptible to basic hydrolysis?

A: No, the stability of a benzamide linkage is significantly influenced by its molecular structure. Factors such as steric hindrance around the carbonyl group and the electronic effects of substituents on both the benzene ring and the nitrogen atom play a crucial role. For instance, bulky groups near the reaction site can impede the approach of the hydroxide nucleophile, slowing down the rate of hydrolysis. Similarly, electron-donating groups on the benzene ring can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can increase the rate of hydrolysis.

Q4: At what pH range does base-catalyzed hydrolysis of benzamides become significant?

A: The rate of base-catalyzed hydrolysis is pH-dependent. While hydrolysis can occur across a range of basic pH values, the rate generally increases with increasing hydroxide ion concentration (i.e., higher pH). Significant hydrolysis is often observed at pH values above 10, and the reaction becomes more pronounced under strongly basic conditions (pH > 12) and with heating. However, the exact pH at which hydrolysis becomes a significant issue depends on the specific benzamide derivative and the reaction conditions.

Q5: Can I use a protecting group to prevent hydrolysis?

A: Yes, protecting the amide nitrogen can be an effective strategy. Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly used to protect amines and can also increase the stability of an amide linkage under certain conditions by modifying the electronic properties of the nitrogen atom. However, the choice of protecting group is critical, as the conditions required for its removal must be compatible with the rest of your molecule.

Troubleshooting Guides

Scenario 1: Low Product Yield After Aqueous Basic Workup

Issue: You observe a significantly lower than expected yield of your benzamide-containing product after performing an aqueous basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) to remove acidic impurities.

Root Cause Analysis:

The primary cause is likely the hydrolysis of the benzamide linkage during the workup. Prolonged contact time with the basic solution, especially if the concentration of the base is high or the temperature is elevated, will promote this degradation pathway.

Solutions & Protocols:
  • Minimize Contact Time and Temperature: Perform aqueous washes quickly and efficiently. It is highly recommended to use pre-chilled solutions (e.g., 0-5 °C) for both the organic and aqueous layers to significantly slow down the hydrolysis rate.

  • Use a Milder Base: If possible, use a weaker base for neutralization. Saturated sodium bicarbonate solution (pH ~8) is often sufficient to remove acidic impurities without causing significant amide hydrolysis, in contrast to stronger bases like sodium or potassium hydroxide.

  • pH Control: Carefully monitor and adjust the pH of the aqueous layer to be in the neutral to slightly basic range (pH 7-8) before extraction.

  • Brine Wash: After the basic wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to remove residual water and inorganic salts from the organic layer and can also aid in breaking up emulsions.

Experimental Protocol: Optimized Basic Workup
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-chilled, saturated solution of sodium bicarbonate while stirring, monitoring the pH of the aqueous layer until it reaches 7-8.

  • Promptly transfer the mixture to a separatory funnel.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Quickly separate the organic layer.

  • Wash the organic layer with pre-chilled brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Scenario 2: Presence of Benzoic Acid Impurity in the Final Product

Issue: Your final product, isolated after purification (e.g., column chromatography or recrystallization), is contaminated with a significant amount of the corresponding benzoic acid derivative.

Root Cause Analysis:

This indicates that hydrolysis has occurred at some stage of the synthesis, workup, or purification. If basic conditions were employed, this is the most likely cause. The benzoic acid is the co-product of the amide hydrolysis.

Solutions & Protocols:
  • Re-evaluate the Reaction Conditions: If the main reaction is run under basic conditions, consider if the base concentration or temperature can be reduced without compromising the desired transformation.

  • Structural Modification for Increased Stability: If feasible, introduce sterically bulky groups near the amide carbonyl. This can physically hinder the approach of the hydroxide ion, thereby slowing the rate of hydrolysis. For example, an ortho-substituent on the benzoyl moiety can provide steric shielding.

  • Incorporate Electron-Donating Groups: If the synthesis allows, the presence of electron-donating groups (e.g., methoxy or alkyl groups) on the benzene ring can decrease the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack and thus more stable to hydrolysis.

Data on Substituent Effects:
Substituent at para-positionRelative Rate of HydrolysisCausality
-NO₂ (Electron-withdrawing)IncreasedIncreases electrophilicity of the carbonyl carbon.
-H (Reference)1Baseline for comparison.
-CH₃ (Electron-donating)DecreasedDecreases electrophilicity of the carbonyl carbon.
-OCH₃ (Strongly electron-donating)Significantly DecreasedFurther decreases the electrophilicity of the carbonyl carbon.

Note: The relative rates are illustrative and can vary based on specific reaction conditions.

Visualization of Key Concepts
Mechanism of Base-Catalyzed Benzamide Hydrolysis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination (Rate-Determining) cluster_2 Step 3: Acid-Base Reaction Benzamide Benzamide (R-CO-NR'R'') Tetrahedral_Intermediate Tetrahedral Intermediate Benzamide->Tetrahedral_Intermediate Fast Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate TI Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid (R-COOH) TI->Carboxylic_Acid Slow Amide_Anion Amide Anion (⁻NR'R'') TI->Amide_Anion CA Carboxylic Acid AA Amide Anion Carboxylate Carboxylate Salt (R-COO⁻) CA->Carboxylate Fast, Irreversible Amine Amine (HNR'R'') AA->Amine

Caption: Base-catalyzed hydrolysis of a benzamide linkage.

Troubleshooting Workflow for Benzamide Hydrolysis

G Start Low Yield or Benzoic Acid Impurity Check_Workup Analyze Workup Conditions Start->Check_Workup Check_Reaction Analyze Reaction Conditions Start->Check_Reaction High_Temp High Temperature? Check_Workup->High_Temp Structural_Mod Consider Structural Modification Check_Reaction->Structural_Mod Long_Exposure Prolonged Exposure to Base? High_Temp->Long_Exposure No Reduce_Temp Use Pre-chilled Solutions (0-5 °C) High_Temp->Reduce_Temp Yes Strong_Base Strong Base Used? Long_Exposure->Strong_Base No Minimize_Time Minimize Wash Time Long_Exposure->Minimize_Time Yes Weaker_Base Use Milder Base (e.g., NaHCO₃) Strong_Base->Weaker_Base Yes End Problem Resolved Strong_Base->End No Reduce_Temp->End Minimize_Time->End Weaker_Base->End Steric_Hindrance Introduce Steric Hindrance Structural_Mod->Steric_Hindrance EDG Add Electron-Donating Groups Structural_Mod->EDG Steric_Hindrance->End EDG->End

Caption: Troubleshooting workflow for benzamide hydrolysis.

References

  • [What is the base catalyzed amide hydrolysis mechanism?. Filo.]([Link]

Troubleshooting

Technical Support Center: Recrystallization of Chlorinated Benzamides

Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Ticket ID: #REC-CL-BZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Challenge of Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Ticket ID: #REC-CL-BZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of Chlorinated Benzamides

Chlorinated benzamides (e.g., 2-chlorobenzamide, 4-chlorobenzamide) present a unique set of purification challenges compared to their non-halogenated counterparts. The introduction of the chlorine atom—an electron-withdrawing group (EWG)—increases the lipophilicity (LogP) of the molecule and alters the hydrogen-bonding network of the amide group.

This results in three common failure modes during recrystallization:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as a distinct liquid phase before crystallizing, often trapping impurities.[1][2][3]

  • Polymorphism: The molecule crystallizes in a metastable form with lower melting points and poor filtration characteristics.

  • Impurity Inclusion: Structurally similar polychlorinated byproducts (e.g., dichloro- species) co-crystallize due to lattice matching.

This guide provides a scientifically grounded approach to overcoming these issues.

Part 1: Solvent Selection Strategy

Q: Which solvent system should I prioritize for maximum purity?

A: For chlorinated benzamides, you must balance solubility differential (high at boiling, low at ambient) with impurity rejection .

While ethanol is the standard "go-to," it often fails to reject polar impurities. We recommend a tiered approach based on the Hansen Solubility Parameters (HSP) .

Solvent Performance Matrix
Solvent SystemRolePolarity (Dielectric

)
Best Use CaseRisk Factor
Ethanol / Water PrimaryHighGeneral purification; removal of inorganic salts.High risk of oiling out if water is added too fast.
Toluene AlternativeLowRemoval of non-polar dimers; excellent for 2-chlorobenzamide.Toxicity; requires higher temperatures.
Acetonitrile (ACN) SpecificMediumRejection of highly polar byproducts.Can form solvates (check via TGA/DSC).
Ethyl Acetate / Hexane BinaryLow-Medium"Crash" crystallization for high yield (lower purity).Flammability; poor rejection of chlorinated analogs.
The "Golden Rule" for Binary Systems

When using a pair (e.g., EtOH/Water), the chlorinated benzamide is the hydrophobe .

  • Dissolve in the organic solvent (Good Solvent) at reflux.

  • Add Water (Anti-Solvent) only until persistent turbidity is observed, then add 1-2 mL of organic solvent to clear it.

  • Scientific Rationale: This keeps the solution in the Metastable Zone Width (MSZW) , preventing immediate crash-out.

Part 2: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why?

A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit is crossed at a temperature above the solid's melting point in that solvent mixture.

The Mechanism: The presence of impurities depresses the melting point of your solid. If the solution becomes supersaturated at


, the system lowers its free energy by forming a liquid droplet (oil) rather than a crystal lattice.

The Fix: The "Seeding at Cloud Point" Protocol

  • Re-heat the mixture until the oil redissolves.

  • Cool slowly to the temperature where the oil just begins to form (the Cloud Point).

  • IMMEDIATELY add seed crystals of the pure product.

  • Why this works: The seed provides a template for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation and favoring the solid phase over the liquid oil phase.

Q: How do I remove di-chlorinated impurities (e.g., 2,4-dichlorobenzamide)?

A: This is a lattice energy problem. The impurity is structurally nearly identical to the product.

Strategy: Switch to Thermodynamic Control .

  • Avoid: Crash cooling (ice bath). This traps impurities kinetically.

  • Adopt: Slow evaporation or controlled cooling (

    
    /hour).
    
  • Solvent Switch: Use Toluene . The

    
    -stacking interactions in toluene often discriminate better between mono- and di-substituted aromatic rings than hydrogen-bonding solvents like ethanol do.
    

Part 3: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the starting solvent based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Chlorinated Benzamide SolubilityCheck Is it soluble in hot Ethanol? Start->SolubilityCheck ImpurityType Identify Main Impurity Type SolubilityCheck->ImpurityType Yes ToluenePath Use Toluene (Requires High Heat) SolubilityCheck->ToluenePath No (Try Non-Polar) Salts System: Ethanol/Water (Standard) ImpurityType->Salts Inorganic Salts Organics System: Acetonitrile (Polymorph Check Req.) ImpurityType->Organics Organic Byproducts OilingCheck Did it Oil Out? Salts->OilingCheck Organics->OilingCheck Remedy Remedy: Reheat -> Seed at Cloud Point OilingCheck->Remedy Yes Success Isolate Pure Crystals OilingCheck->Success No Remedy->Success

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and solubility behavior.

Diagram 2: The "Anti-Oiling" Recrystallization Protocol

A visual guide to the critical temperature control required to prevent phase separation.

OilingOutProtocol cluster_0 Dissolution Phase cluster_1 Critical Control Point cluster_2 Growth Phase Step1 1. Dissolve in Min. Hot Solvent Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Cool to Cloud Point Step2->Step3 Step4 4. ADD SEED CRYSTALS Step3->Step4 Prevent Oiling Step5 5. Slow Cool (Ambient Temp) Step4->Step5 Induce Nucleation Step6 6. Ice Bath (Final Yield) Step5->Step6

Caption: Step-by-step workflow emphasizing the critical seeding step to prevent liquid-liquid phase separation (oiling out).

Part 4: Standard Operating Procedure (SOP)

Objective: Purification of 2-chlorobenzamide (or analogs) from crude reaction mixture.

  • Preparation: Weigh crude material. Calculate theoretical solvent volume (approx. 5-7 mL Ethanol per gram of solid).

  • Dissolution:

    • Place solid in an Erlenmeyer flask.

    • Add 80% of calculated ethanol.

    • Heat to reflux on a stir plate.

    • Note: If solid remains, add solvent in 0.5 mL increments until dissolved.

  • Hot Filtration (Critical for Nucleation Control):

    • While boiling, filter through a pre-warmed glass funnel (fluted filter paper) to remove dust/insoluble salts.

    • Why: Insoluble particles act as uncontrolled nucleation sites.

  • Anti-Solvent Addition (Optional but Recommended):

    • Keep the filtrate boiling. Add hot water dropwise.

    • Stop immediately when a faint turbidity persists.

    • Add 1 mL of hot ethanol to clear the solution.

  • Controlled Cooling (The "Anti-Oil" Step):

    • Remove from heat.[4][5] Place the flask on a cork ring (insulator).

    • Do not place directly on the cold benchtop.

    • Allow to reach room temperature undisturbed over 2-3 hours.

  • Isolation:

    • Once thick crystals form, cool in an ice bath for 15 minutes (maximizes yield).

    • Filter via Buchner funnel.[5][6][7] Wash with cold 50:50 Ethanol/Water.

    • Dry under vacuum.[6]

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Remedies. Retrieved from [Link][8]

  • National Center for Biotechnology Information (NCBI). (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal.[9] PubChem. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[4][5][8][10][11][12] Retrieved from [Link]

  • ResearchGate. (2025). Effect of Oiling-out During Crystallization on Purification.[3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Aminopyrazole Reaction Mixtures

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 3-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 3-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted 3-aminopyrazole, ensuring the purity of your target compounds. As a versatile building block in pharmaceutical and material science research, the effective removal of excess 3-aminopyrazole is critical for downstream applications and data integrity.[1][2][3]

This resource is structured to provide rapid answers through our FAQ section for common issues, followed by comprehensive troubleshooting guides for more complex purification scenarios.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt by silica gel chromatography failed to separate my product from 3-aminopyrazole. What is the likely cause?

A1: This is a common issue. 3-Aminopyrazole is a polar compound and can exhibit similar retention factors to other polar products on silica gel, leading to co-elution. Its basic nature can also cause tailing on standard silica gel. Modifying your mobile phase with a small amount of a basic additive, such as triethylamine or ammonia, can often improve peak shape and separation. However, for compounds with very similar polarity, alternative purification methods discussed in the troubleshooting guides may be necessary.

Q2: I have a low-melting, oily product. How can I remove the unreacted 3-aminopyrazole?

A2: For oily or low-melting products, recrystallization is often not a viable option.[4][5][6] In this case, liquid-liquid extraction is a powerful first-line technique. By exploiting the basicity of the aminopyrazole, an acidic wash can selectively move it into the aqueous phase, leaving your neutral or less basic product in the organic layer. For more stubborn cases, scavenger resins offer an excellent solid-phase extraction method.

Q3: Is 3-aminopyrazole water-soluble? Can I just use a simple water wash?

A3: Yes, 3-aminopyrazole is very soluble in water.[1] A simple water wash will remove a significant portion of the unreacted starting material. However, for reactions where a substantial excess is used or for achieving high purity, multiple washes or a more targeted acid-base extraction are recommended for complete removal.

Q4: Can I use distillation to remove 3-aminopyrazole?

A4: While 3-aminopyrazole has a defined boiling point (218 °C at 122 mmHg), distillation is generally only effective if your desired product has a significantly different boiling point (a difference of >50 °C is a good rule of thumb).[4][7] For many larger, non-volatile drug-like molecules, distillation is not a practical purification method. Vacuum distillation can be employed for heat-sensitive compounds, but the principle of a large boiling point difference remains crucial.[7]

In-Depth Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

Principle: This technique leverages the basic amino group on the pyrazole ring. By treating the reaction mixture with an acidic aqueous solution, the basic 3-aminopyrazole is protonated, forming a water-soluble salt. This salt will then partition into the aqueous layer, while the typically less basic or neutral desired product remains in the organic layer.

When to Use:

  • When the desired product is neutral or weakly basic.

  • When the desired product is stable to acidic conditions.

  • As a first-pass purification step before chromatography to remove the bulk of the impurity.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride).

  • Extraction: Stopper the funnel and shake vigorously, remembering to vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two to three more times to ensure complete removal of the 3-aminopyrazole.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Guide 2: Purification using Scavenger Resins

Principle: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution.[8][9] For removing primary amines like 3-aminopyrazole, resins with electrophilic functional groups such as isocyanates, aldehydes, or sulfonyl chlorides are highly effective.[8][9] The unreacted aminopyrazole covalently binds to the resin, which can then be simply filtered off, leaving the purified product in solution. This method is particularly useful for parallel synthesis and high-throughput purification.[10][11]

When to Use:

  • When acid-base extraction is not feasible due to product instability or emulsion formation.

  • For final purification to remove trace amounts of 3-aminopyrazole.

  • When the desired product lacks a primary or secondary amine that could also react with the resin.

Step-by-Step Protocol:

  • Resin Selection: Choose an appropriate scavenger resin based on the reactivity of your product. Isocyanate resins are highly effective for primary amines.[9] Aldehyde resins can also be used and are particularly effective for scavenging primary amines.[8][9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent that will swell the resin (e.g., dichloromethane, THF, or methanol).

  • Scavenging: Add the scavenger resin to the solution (typically a 2-4 fold excess relative to the amount of unreacted 3-aminopyrazole).

  • Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the 3-aminopyrazole spot/peak.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Data Summary and Visualization

Table 1: Properties of 3-Aminopyrazole

PropertyValueSource
CAS Number 1820-80-0[1][4][5]
Molecular Formula C₃H₅N₃[4][5]
Molecular Weight 83.09 g/mol [4][5]
Appearance White to light yellow crystalline solid or oily liquid[1][4][5]
Melting Point 34-37 °C[4][5][6]
Boiling Point 218 °C / 122 mmHg[4][5][6]
Solubility Very soluble in water; soluble in methanol and ethanol[1][4]
pKa (Predicted) 15.28 ± 0.10[1][4][5]

Table 2: Comparison of Common Scavenger Resins for Primary Amines

Resin TypeFunctional GroupAdvantagesDisadvantages
Isocyanate -NCOHighly reactive with primary and secondary aminesAlso reacts with other nucleophiles (alcohols, thiols)
Aldehyde -CHOSelective for primary aminesCan be less stable and prone to oxidation
Sulfonyl Chloride -SO₂ClReacts with primary and secondary aminesGenerates HCl as a byproduct
Isatoic Anhydride -Reactivity similar to isocyanate resins-

Decision Workflow for Purification

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.

PurificationWorkflow start Crude Reaction Mixture (Product + Unreacted 3-Aminopyrazole) check_product_properties Assess Product Properties: - Acidity/Basicity - Stability - Physical State (Solid/Oil) start->check_product_properties is_product_acid_stable Is Product Acid Stable and Neutral/Weakly Basic? check_product_properties->is_product_acid_stable acid_base_extraction Acid-Base Extraction check_purity Check Purity (TLC, LC-MS, NMR) acid_base_extraction->check_purity scavenger_resin Scavenger Resin scavenger_resin->check_purity chromatography Column Chromatography (with basic modifier if needed) chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity check_purity->chromatography Purity <95% pure_product Pure Product check_purity->pure_product Purity >95% is_product_acid_stable->acid_base_extraction Yes is_product_solid Is Product a Solid? is_product_acid_stable->is_product_solid No is_product_solid->scavenger_resin No (Oily Product) is_product_solid->recrystallization Yes

Caption: Decision tree for selecting a purification method.

Experimental Workflow: Scavenger Resin Purification

The following diagram outlines the key steps in a typical scavenger resin purification workflow.

ScavengerWorkflow cluster_workflow Scavenger Resin Purification Workflow A 1. Dissolve Crude Mixture in Appropriate Solvent B 2. Add Scavenger Resin (2-4 eq.) A->B C 3. Agitate Mixture (1-24h at RT) B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Filter to Remove Resin D->E Complete F 6. Wash Resin with Solvent E->F G 7. Combine Filtrate and Washes F->G H 8. Concentrate Solvent G->H I Purified Product H->I

Caption: Step-by-step scavenger resin purification workflow.

References

  • Hodges, J. C. (2000). Covalent Scavengers for Primary and Secondary Amines. Synlett, 2000(1), 152-158.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Material Science with 3-Aminopyrazole: Properties and Potential. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Reddy, K. S., et al. (2013). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 3(3), 229-233.
  • ResearchGate. (2025, August 5). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Retrieved from [Link]

  • Shandong Bigbao New Material Co., Ltd. (n.d.). 3-Aminopyrazole CAS 1820-80-0. Retrieved from [Link]

  • NIH. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Chloro-N-(1H-pyrazol-3-yl)benzamide: A Comparative Methodological Guide

Executive Summary This guide provides a definitive technical analysis of the 1H NMR spectrum for 2-chloro-N-(1H-pyrazol-3-yl)benzamide , a pharmacophore often encountered in kinase inhibitor discovery. Unlike simple orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 2-chloro-N-(1H-pyrazol-3-yl)benzamide , a pharmacophore often encountered in kinase inhibitor discovery.

Unlike simple organic molecules, this compound presents specific analytical challenges: annular tautomerism of the pyrazole ring and restricted rotation around the amide bond. This guide compares the Optimized Protocol (DMSO-d₆) against the common Alternative Protocol (CDCl₃) , demonstrating why the choice of solvent system is critical for structural validation and regulatory filing.

Structural & Mechanistic Context

Before analyzing the spectrum, the analyst must understand the dynamic behavior of the molecule in solution. The pyrazole moiety exists in a tautomeric equilibrium, which significantly affects the chemical shift (


) of the ring protons and the exchangeable NH signals.
Tautomeric Equilibrium Pathway

The following diagram illustrates the proton migration that complicates spectral assignment. In polar aprotic solvents (DMSO), the equilibrium shifts, often stabilizing one form or slowing the exchange enough to see distinct signals.

Tautomerism cluster_0 Solvent Influence T1 Tautomer A (N-(1H-pyrazol-3-yl)) Major Species in DMSO TS Proton Transfer Transition State T1->TS Fast Exchange (Room Temp) TS->T1 T2 Tautomer B (N-(1H-pyrazol-5-yl)) Minor Species TS->T2 T2->TS

Figure 1: Annular tautomerism of the aminopyrazole moiety.[1][2] In CDCl₃, rapid exchange often leads to peak broadening. In DMSO-d₆, hydrogen bonding stabilizes the major tautomer.

Comparative Analysis: Optimized vs. Alternative Protocols

This section objectively compares the "Product" (Recommended Method) against the "Alternative" (Common Method), supported by experimental rationale.

The Product: Optimized Method (DMSO-d₆)

Performance Verdict: SUPERIOR Using Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the industry gold standard for this class of compounds.

  • Solubility: High. Dissolves the amide completely, preventing aggregation.

  • Exchange Suppression: DMSO acts as a hydrogen bond acceptor, "locking" the amide and pyrazole NH protons. This results in sharp, quantifiable singlets rather than broad humps.

  • Resolution: Clear separation of the pyrazole H-4 and H-5 protons from the aromatic benzoyl signals.

The Alternative: Common Method (CDCl₃)

Performance Verdict: SUB-OPTIMAL While Chloroform-d (CDCl₃) is the standard for non-polar organics, it fails for N-pyrazolylbenzamides.

  • Solubility: Poor. Often requires heating, which accelerates proton exchange.

  • Signal Loss: The acidic NH protons undergo rapid exchange, often broadening into the baseline (invisible).

  • Shift Drifting: Concentration dependence causes significant shifting of the amide peak, making library matching difficult.

Comparative Data Table

The following data represents the expected chemical shifts (


) at 400 MHz.
Proton AssignmentOptimized (DMSO-d₆)

(ppm)
Alternative (CDCl₃)

(ppm)
Signal Morphology (DMSO)Analysis
Pyrazole NH (H-1') 12.80 - 13.10 Not Observed / BroadBroad SingletHighly deshielded; diagnostic for pyrazole ring integrity.
Amide NH 11.10 - 11.30 8.50 - 9.50 (Variable)Sharp SingletDownfield shift due to electron-withdrawing pyrazole + 2-Cl benzoyl moiety.
Benzoyl H-6 7.60 - 7.65 7.80 - 7.90Doublet (d)Deshielded by amide carbonyl anisotropy; split by H-5.
Benzoyl H-3 7.50 - 7.55 7.40 - 7.50Doublet (d)Ortho to Chlorine; distinct shift due to Cl electronegativity.
Benzoyl H-4/H-5 7.40 - 7.50 7.30 - 7.40Multiplet (m)Overlapping aromatic region; requires 2D COSY for full resolution.
Pyrazole H-5' 7.65 - 7.75 7.50 - 7.60Doublet/Broad SDownfield pyrazole proton (adjacent to N).
Pyrazole H-4' 6.60 - 6.70 6.80 - 6.90Doublet/Broad SUpfield pyrazole proton; characteristic of the 3-aminopyrazole core.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and adherence to the "Optimized" data above, follow this specific workflow.

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the solid compound. Note: <5mg may lower signal-to-noise ratio; >10mg may cause viscosity broadening.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. If solid persists, sonicate for 2 minutes at room temperature. Do not heat above 40°C to avoid inducing rapid tautomeric exchange.

  • Transfer: Transfer to a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400/600 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (minimum) to 64 (recommended for clear satellite detection).

  • Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (if quantitative integration of NH is required).

  • Temperature: 298 K (25°C). Critical: Temperature stability is required to keep NH shifts constant.

Assignment Validation Workflow

Use this logic flow to confirm the identity of the molecule from the raw spectrum.

AssignmentLogic Start Raw Spectrum (DMSO-d6) CheckNH Check 11.0 - 13.0 ppm Are there 2 exchangeable peaks? Start->CheckNH YesNH Amide & Pyrazole NH Present (Proceed) CheckNH->YesNH Yes NoNH Missing Peaks? Check Water Content / Run D2O Shake CheckNH->NoNH No CheckArom Check 6.5 - 6.7 ppm Is there a distinct upfield aromatic signal? YesNH->CheckArom ConfirmP Confirmed Pyrazole H-4 (Characteristic of 3-amino core) CheckArom->ConfirmP Yes CheckCl Check 7.4 - 7.7 ppm Look for ABCD or complex splitting ConfirmP->CheckCl Final Identity Confirmed: 2-Cl-Benzamide Scaffold CheckCl->Final

Figure 2: Step-by-step logic for validating the 2-chloro-N-(1H-pyrazol-3-yl)benzamide structure.

Advanced Verification: The D₂O Shake Test

If the spectrum in DMSO-d₆ shows ambiguous peaks in the 11-13 ppm region, perform a D₂O exchange:

  • Acquire the standard spectrum in DMSO-d₆.

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.

Result Interpretation:

  • Disappearance: The peaks at ~11.2 ppm (Amide) and ~13.0 ppm (Pyrazole NH) will disappear or significantly diminish.

  • Persistence: The aromatic CH signals (6.6 - 7.8 ppm) will remain unchanged.

References

  • Alkorta, I., et al. (2025). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state.[2] ResearchGate.

  • Abraham, R. J., et al. (2014). 1H Chemical Shifts of Amides in DMSO Solvent. PubMed.

  • BenchChem. (2025).[1] Tautomerism in substituted 3-aminopyrazoles: NMR Spectroscopy Protocols. BenchChem Technical Guides.

  • Reich, H. J. (2025). 1H NMR Chemical Shifts: Amides and Heterocycles. University of Wisconsin-Madison / Organic Chemistry Data.

  • ChemicalBook. (2023). N-(2-chloroethyl)benzamide 1H NMR Spectrum Data. (Used for benzamide core shift correlation).

Sources

Validation

Technical Guide: LC-MS/MS Fragmentation Dynamics of N-Pyrazolyl Benzamide Derivatives

Executive Summary N-pyrazolyl benzamide derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., p38 MAPK, CDPK1 inhibitors). Structural elu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-pyrazolyl benzamide derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., p38 MAPK, CDPK1 inhibitors). Structural elucidation and metabolite identification of these compounds rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the two dominant fragmentation pathways—Amide Bond Cleavage versus Pyrazolic Ring Disintegration —providing researchers with a self-validating logic for structural confirmation. Unlike generic protocols, this guide focuses on the causality of charge retention and the energy-dependent behavior of the pyrazole moiety.

Part 1: The Chemical Core & Ionization Physics

Structural Architecture

The molecule consists of two distinct domains linked by an amide bridge:

  • Domain A (Benzoyl Moiety): Typically substituted with halogens or alkyl groups.

  • Domain B (Aminopyrazole Moiety): A nitrogen-rich heterocycle acting as a hydrogen bond acceptor/donor.

Ionization Preference: ESI(+) vs. ESI(-)
  • Recommendation: Positive Electrospray Ionization (ESI+) is the superior alternative.

  • Causality: The pyrazole ring contains a pyridinic nitrogen (N2) with a lone pair available for protonation. While the amide nitrogen is non-basic due to resonance, the pyrazole moiety ensures high ionization efficiency in acidic mobile phases (0.1% Formic Acid), producing abundant

    
     precursor ions. ESI(-) is generally inferior due to the lack of acidic protons unless specific sulfonamide substituents are present.
    

Part 2: Comparative Fragmentation Pathways

To confirm the structure of an N-pyrazolyl benzamide, one must monitor two competing pathways. The "performance" of your assay depends on balancing Collision Energy (CE) to observe both.

Pathway A: The Amide Cleavage (Low-Mid Energy)

This is the primary diagnostic pathway. Under Collision-Induced Dissociation (CID), the amide bond is the "weakest link."

  • Mechanism: Protonation often migrates to the amide oxygen or remains on the pyrazole. The bond cleavage is heterolytic.

  • Diagnostic Utility: Confirms the identity of the Benzoyl (Left) Wing .

  • Observation: Formation of the acylium ion (Benzoyl cation).

    • Unsubstituted: m/z 105.[1][2]

    • Substituted: m/z 105 + mass of substituent.

Pathway B: Pyrazole Ring Disintegration (High Energy)

If the amide bond remains intact or charge is retained on the pyrazole half, the heterocycle undergoes fragmentation.

  • Mechanism: Loss of neutral small molecules, typically HCN (27 Da) or

    
     (28 Da), though HCN loss is more characteristic of stable aromatic pyrazoles.
    
  • Diagnostic Utility: Confirms the identity of the Pyrazole (Right) Wing .

Comparative Data: Diagnostic Ion Shifts

The following table illustrates how fragmentation shifts based on substituents, allowing for rapid structural dereplication.

Structural VariantPrecursor Ion

Dominant Fragment (Pathway A)Diagnostic Loss (Pathway B)Interpretation
Core Scaffold (Unsubstituted)m/z 188m/z 105 (Benzoyl cation)m/z 161 (Loss of HCN)Base structure confirmation.
4-Chloro Derivative (Benzene sub)m/z 222m/z 139 (Cl-Benzoyl cation)m/z 195 (Loss of HCN)Shift in Pathway A confirms substitution on Benzene ring.
Methyl-Pyrazole (Pyrazole sub)m/z 202m/z 105 (Benzoyl cation)m/z 175 (Loss of HCN)Pathway A is static; Precursor shift confirms Pyrazole modification.
High Energy Event N/Am/z 77 (Phenyl cation)N/ASecondary fragmentation of the benzoyl ion (Loss of CO).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic. The "Decision Node" represents the charge retention competition between the Benzoyl and Pyrazole fragments.

FragmentationPathway cluster_0 Precursor State cluster_1 Primary Fragmentation (CID) cluster_2 Product Ions (Diagnostic) cluster_3 Secondary Fragmentation Parent [M+H]+ Precursor Ion (N-Pyrazolyl Benzamide) AmideCleavage Amide Bond Cleavage (N-C Bond Break) Parent->AmideCleavage Collision Energy ChargeComp Charge Retention Competition AmideCleavage->ChargeComp BenzoylIon Benzoyl Cation (m/z 105+R) Diagnostic for Acid Moiety ChargeComp->BenzoylIon Path A ( dominant) PyrazIon Aminopyrazole Ion Diagnostic for Amine Moiety ChargeComp->PyrazIon Path B ( basicity dependent) PhenylIon Phenyl Cation (m/z 77+R) (Loss of CO) BenzoylIon->PhenylIon -28 Da (CO) RingOpen Ring Opening (Loss of HCN/N2) PyrazIon->RingOpen High CE

Caption: Competitive charge retention and fragmentation pathways for N-pyrazolyl benzamides under CID.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating : the observation of the m/z 105 (or substituted equivalent) ion serves as the internal quality control for the method's success.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Why: High organic content aids desolvation; Formic acid ensures protonation of the pyrazole nitrogen.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive Mode.[3]

  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Desolvation Temp: 350°C (Ensures complete droplet evaporation).

Collision Energy (CE) Stepping Strategy

To capture both pathways described in Part 2, do not use a static CE. Use CE Stepping .

StepEnergy (eV)Target Outcome
Low 10-15 eVPreserve Precursor

. Minimal fragmentation.
Mid 20-30 eVOptimal. Induces Amide Cleavage. Generates Benzoyl Cation (Pathway A).
High 40-50 eVInduces Secondary Fragmentation. Phenyl cation formation and Pyrazole ring opening (Pathway B).

Part 5: Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI (+) Source (Protonation) LC->ESI Eluent Q1 Q1 Filter Select [M+H]+ ESI->Q1 Ions CC Collision Cell (CE Stepping 10-50eV) Q1->CC Precursor Q3 Q3/TOF Detection Fragment Analysis CC->Q3 Product Ions Data Data Interpretation (Match Fragments) Q3->Data Spectra

Caption: Step-by-step LC-MS/MS workflow for structural elucidation of benzamide derivatives.

References

  • Elsayed, S. A., et al. (2025).[4] Comprehensive phytochemical profiling of Garden Cress (Lepidium sativum L.) seeds using UPLC-ESI-MS/MS. Journal of Applied Pharmaceutical Sciences. Link

  • Silva, B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Link

  • Frizzo, C. P., et al. (2013). Mass spectral investigation of pyrazole derivatives. ResearchGate. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Link

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

Sources

Comparative

Comparative SAR Analysis: Ortho- vs. Para-Chlorination in Benzamide Scaffolds

Executive Summary In medicinal chemistry, the benzamide moiety is a privileged scaffold found in histone deacetylase (HDAC) inhibitors, antipsychotics (D2/D3 antagonists), and antimicrobial agents (FtsZ inhibitors). When...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzamide moiety is a privileged scaffold found in histone deacetylase (HDAC) inhibitors, antipsychotics (D2/D3 antagonists), and antimicrobial agents (FtsZ inhibitors). When optimizing these scaffolds, the decision to place a chlorine atom at the ortho (2-position) versus the para (4-position) is rarely arbitrary.

This guide analyzes the divergent biological impacts of these two isomers. The 2-chloro (ortho) substituent acts as a "Conformational Gatekeeper," forcing the amide bond out of planarity to lock specific twisted conformers. In contrast, the 4-chloro (para) substituent acts as a "Metabolic Shield" and "Hydrophobic Anchor," enhancing lipophilicity and blocking rapid oxidative clearance without disrupting the planar conjugation of the pharmacophore.

Physicochemical & Conformational Analysis[1][2]

The biological divergence between 2-chloro and 4-chloro analogs stems from two fundamental physical phenomena: steric pressure and electronic resonance.

The Ortho-Effect (2-Chloro): Conformational Locking

Placing a chlorine atom at the 2-position introduces significant steric clash with the amide carbonyl oxygen or the amide proton (depending on rotation).

  • Result: The phenyl ring twists out of the amide plane to relieve strain.

  • Dihedral Angle: Typically shifts from ~0–10° (planar) to ~40–60° (twisted).

  • Biological Implication: This "pre-organizes" the molecule. If the target protein pocket is narrow or "L-shaped," the 2-Cl analog pays a lower entropy penalty upon binding because it is already twisted. However, it will fail against targets requiring flat intercalation (e.g., DNA minor groove binders).

The Para-Effect (4-Chloro): Electronic & Lipophilic Tuning

The 4-position is sterically remote from the amide linkage.

  • Result: The molecule retains rotational freedom and can adopt a planar conformation if required by the binding site.

  • Electronic: Chlorine is electron-withdrawing (

    
    ). At the 4-position, it acidifies the amide NH (lowering pKa), potentially strengthening hydrogen bonds with receptor residues (e.g., Asp or Glu side chains).
    
  • Metabolic: The para-position is the most electron-rich site on a phenyl ring and the primary target for CYP450-mediated hydroxylation. Blocking this site with Chlorine significantly extends metabolic half-life (

    
    ).
    
Comparative Data Summary
Feature2-Chloro Benzamide (Ortho)4-Chloro Benzamide (Para)
Dominant Effect Steric Hindrance (Twist)Electronic/Lipophilic
Amide Planarity Non-planar (Twisted)Planar (Conjugated)
Rotational Barrier High (>10 kcal/mol)Low (<2 kcal/mol)
Solubility (logS) Generally Lower (Crystal packing efficiency)Moderate
Metabolic Liability Blocks ortho-attack; para still exposedBlocks para-oxidation (Major route)
Primary Use Case Inducing specific 3D shapeImproving potency/half-life

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for medicinal chemists when choosing between these isomers based on target constraints.

Benzamide_SAR_Logic Start Benzamide Lead Optimization Target_Geo Target Pocket Geometry? Start->Target_Geo Flat_Pocket Flat/Narrow Cleft (e.g., DNA Intercalators) Target_Geo->Flat_Pocket Planar Req. Twisted_Pocket Globular/Deep Pocket (e.g., GPCRs, Kinases) Target_Geo->Twisted_Pocket Non-Planar Req. Select_4Cl Select 4-Chloro (Para) Retains Planarity Flat_Pocket->Select_4Cl Select_2Cl Select 2-Chloro (Ortho) Forces Twist Twisted_Pocket->Select_2Cl Metabolism Metabolic Liability? Select_4Cl->Metabolism Select_2Cl->Metabolism Block_Para Block CYP450 Oxidation (Extend t1/2) Metabolism->Block_Para 4-Cl Mechanism Steric_Shield Steric Shielding of Amidase Metabolism->Steric_Shield 2-Cl Mechanism

Figure 1: SAR Decision Tree linking pocket geometry and metabolic goals to regioisomer selection.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Synthesis: General Amide Coupling (Verification of Steric Hindrance)

Note: The 2-chloro derivative often requires longer reaction times or stronger activation due to steric hindrance.

Reagents:

  • 2-Chlorobenzoic acid (or 4-Chlorobenzoic acid)

  • Aniline derivative (Target amine)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Activation: Dissolve 1.0 eq of the chlorobenzoic acid in DMF (0.1 M). Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min at RT.

    • Checkpoint: The solution should turn slightly yellow (activated ester formation).

  • Coupling: Add 1.1 eq of the aniline.

  • Monitoring: Stir at RT. Monitor by LC-MS at T=1h, 4h, and 12h.

    • Observation: The 4-chloro reaction typically reaches >90% conversion within 1-2 hours. The 2-chloro reaction may require 12+ hours or heating to 50°C due to the ortho-steric blockade. This differential reactivity confirms the steric argument.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine. Dry over Na2SO4.

Assay: Microsomal Stability (Metabolic Validation)

This assay quantifies the "Metabolic Shield" effect of the 4-chloro substituent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (2-Cl and 4-Cl analogs) at 10 mM in DMSO.

Protocol:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL cold acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: The 4-chloro analog should show a significantly longer half-life (

      
      ) compared to the unsubstituted benzamide, as it blocks the primary site of oxidation. The 2-chloro analog  may show intermediate stability (blocking hydrolysis but leaving the para-position open to oxidation).
      

Biological Case Study: FtsZ Inhibition[3][4]

Research into benzamide inhibitors of the bacterial division protein FtsZ highlights the critical nature of this substitution pattern.

Compound VariantActivity (MIC against S. aureus)Mechanism Note
Unsubstituted > 64 µg/mLRapid metabolic clearance; poor hydrophobic fit.
4-Chloro 2 - 4 µg/mLExcellent fit in the hydrophobic pocket; planar conjugation maintained.
2-Chloro > 32 µg/mLInactive. The induced twist prevents the molecule from sliding into the narrow inter-domain cleft of FtsZ.

Interpretation: In this specific case, the FtsZ pocket is a narrow cleft requiring a relatively flat molecule. The 2-Cl "twist" creates a volume exclusion, rendering the molecule inactive despite the chlorine's lipophilicity. This validates the "Conformational Gatekeeper" theory.

References

  • BenchChem. (2025).[1] Comparative Study on the Biological Activity of Benzamide Analogs. Retrieved from

  • Bisz, E., et al. (2018).[2] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. Retrieved from

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E. Retrieved from

  • Chen, Y., et al. (2020).[3] Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Retrieved from [3]

  • Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ. MDPI Antibiotics. Retrieved from

Sources

Validation

Mastering FTIR Analysis: Amide vs. Pyrazole Signatures in Drug Development

Topic: FTIR Characteristic Peaks for Amide and Pyrazole Functional Groups Content Type: Publish Comparison Guide Executive Summary: The Structural Identity Crisis In medicinal chemistry, particularly within kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Amide and Pyrazole Functional Groups Content Type: Publish Comparison Guide

Executive Summary: The Structural Identity Crisis

In medicinal chemistry, particularly within kinase inhibitor development (e.g., Ruxolitinib, Celecoxib), amides and pyrazoles frequently coexist. The amide acts as a critical hydrogen-bond linker, while the pyrazole ring serves as a robust pharmacophore.

For the analytical scientist, these two groups present a "spectral identity crisis." Both exhibit strong absorbances in the 3200–3400 cm⁻¹ (N-H stretch) and 1500–1700 cm⁻¹ (double bond character) regions. A standard library search is often insufficient for novel drug candidates.

This guide, written from the perspective of a Senior Application Scientist, moves beyond basic peak assignment. It provides a comparative framework to deconvolute these overlapping signals, ensuring structural integrity in your drug development pipeline.

Deep Dive: The Amide Signature (The "Linker")

The amide group is defined by strong dipole changes, making it highly IR active. Its spectral profile is dominated by the coupling of vibrational modes.

BandWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
Amide A 3250 – 3450N-H Stretch (Fermi resonance)High. Sensitive to H-bonding strength.
Amide I 1630 – 1690C=O[1] Stretch (80%)Critical. The most intense band; indicates carbonyl environment.
Amide II 1510 – 1570N-H Bend (60%) + C-N Stretch (40%)High. Differentiates primary/secondary amides from tertiary.
Amide III 1200 – 1350Mixed: N-H Bend / C-N StretchMedium. Complex, often used for protein secondary structure.

Expert Insight: The Amide I band is your anchor. In solid-state analysis (ATR), strong intermolecular hydrogen bonding will redshift this peak toward 1640 cm⁻¹. If you see a sharp peak >1690 cm⁻¹, suspect a non-hydrogen-bonded state or a strained ring (lactam), not a typical linear amide.

Deep Dive: The Pyrazole Signature (The "Ring")

Pyrazole is a 5-membered aromatic heterocycle. Its spectrum is complicated by tautomerism (N-H migration between N1 and N2) and ring strain.

BandWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
N-H Stretch 3100 – 3400N-H Stretch (Broad)Medium. Often broader than amide N-H due to cyclic dimer formation.
Ring C=N 1580 – 1600C=N Ring StretchHigh. Often appears as a shoulder or distinct peak near Amide I/II.
Ring C=C 1500 – 1550C=C Ring StretchLow. Heavily overlaps with Amide II.
Ring Breathing 1000 – 1050Ring Expansion/ContractionCritical. The "Fingerprint" differentiator. Amides lack this mode.
N-N Stretch ~1430N-N StretchMedium. Weak in IR, but distinct if visible.

Expert Insight: The "Smoking Gun" for pyrazole is often the Ring Breathing mode near 1000–1050 cm⁻¹ . Amides do not possess a cyclic breathing mode in this region. If this peak is absent, your pyrazole ring may not be intact.

Comparative Analysis: Deconvoluting the Overlap

When a molecule contains both groups, the 1500–1700 cm⁻¹ region becomes a "conflict zone."

The Conflict Zone (1500–1700 cm⁻¹)
  • Amide I (C=O) is usually the strongest peak at ~1650 cm⁻¹.

  • Pyrazole C=N appears at ~1590 cm⁻¹.[2]

  • Amide II (N-H bend) appears at ~1540 cm⁻¹.

  • Pyrazole C=C appears at ~1520 cm⁻¹.

Differentiation Strategy:

  • Intensity Ratio: Amide I is typically 2-3x more intense than Pyrazole ring stretches due to the high polarity of the C=O bond.

  • Solvent Shift: In a non-polar solvent (e.g., CHCl₃), the Amide I band will shift to higher frequencies (~1680 cm⁻¹) as H-bonds break. Pyrazole ring modes are less sensitive to solvent polarity.

  • Deuteration (D₂O Exchange):

    • Amide: The Amide II band (N-H bend) disappears and shifts to ~1450 cm⁻¹ (Amide II').[3]

    • Pyrazole: The Ring C=C/C=N stretches do not shift significantly, as they are skeletal vibrations. This is the gold standard for confirmation.

Alternative Technique: Raman Spectroscopy

If FTIR fails to resolve the pyrazole ring, Raman spectroscopy is the superior alternative.

  • FTIR: Excellent for polar groups (Amide C=O, N-H).[4]

  • Raman: Excellent for homonuclear/aromatic rings (Pyrazole N-N, C=C). The Pyrazole ring breathing mode (~1030 cm⁻¹) is often the strongest peak in Raman, while the Amide I is weak.

Experimental Protocol: The "Self-Validating" Workflow

Objective: Confirm the presence of both moieties in a novel drug candidate.

Method: ATR-FTIR (Attenuated Total Reflectance). Equipment: FTIR Spectrometer with Diamond ATR Crystal (e.g., 4 cm⁻¹ resolution, 64 scans).

Step-by-Step Protocol:

  • Background Collection: Clean crystal with isopropanol. Collect air background to remove CO₂/H₂O vapor lines.

  • Sample Loading: Apply solid drug powder (~2 mg) to the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Validation: Check the preview mode. Absorbance of the strongest peak should be between 0.5 and 1.0 A.U.

  • Data Acquisition: Collect spectrum (4000–400 cm⁻¹).[5]

  • Spectral Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

  • Logic Gate Assignment (See Diagram Below):

    • Identify 1650 cm⁻¹ (Amide I).[6]

    • Identify 1000–1050 cm⁻¹ (Pyrazole Breathing).

    • Check 3200–3400 cm⁻¹ for N-H multiplicity.[7]

Visualization: Logic & Workflow
Diagram 1: Spectral Assignment Logic Flow

This flowchart guides the analyst through the decision process of assigning overlapping peaks.

SpectralLogic Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) Region1 Check 1630 - 1690 cm⁻¹ Start->Region1 AmideI Strong Peak Present? (Amide I C=O) Region1->AmideI Region2 Check 1000 - 1050 cm⁻¹ AmideI->Region2 Yes PyzBreath Medium/Sharp Peak? (Pyrazole Breathing) Region2->PyzBreath Region3 Check 1500 - 1570 cm⁻¹ PyzBreath->Region3 Yes Overlap Complex Multi-peak Pattern? Region3->Overlap Decision Perform D₂O Exchange or Solvent Shift Overlap->Decision Ambiguous ResultAmide Peak Shifts/Disappears: Confirm Amide II (N-H) Decision->ResultAmide ResultPyz Peak Stable: Confirm Pyrazole Ring (C=C/C=N) Decision->ResultPyz

Caption: Decision tree for distinguishing Amide and Pyrazole moieties in complex spectra.

Diagram 2: Experimental Workflow for Drug Candidates

ExpWorkflow Sample Solid Drug Sample Prep Diamond ATR (High Pressure) Sample->Prep Scan Acquire Spectrum (64 Scans, 4cm⁻¹) Prep->Scan Check1 Identify Amide I (~1650 cm⁻¹) Scan->Check1 Check2 Identify Pyrazole (~1030 cm⁻¹) Check1->Check2 Validation Validation: Peak Ratio & Shape Check2->Validation

Caption: Step-by-step ATR-FTIR workflow for rapid identification of functional groups.

References
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.

  • Krishnakumar, V., et al. (2011).[5] Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.[5]

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10–15.

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1363-1368.

  • Gateway Analytical. (2019). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.

Sources

Comparative

Crystal structure determination of N-(1H-pyrazol-3-yl)benzamides

An In-Depth Comparative Guide to the Crystal Structure Determination of N-(1H-pyrazol-3-yl)benzamides Authored by a Senior Application Scientist The N-(1H-pyrazol-3-yl)benzamide scaffold is a cornerstone in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystal Structure Determination of N-(1H-pyrazol-3-yl)benzamides

Authored by a Senior Application Scientist

The N-(1H-pyrazol-3-yl)benzamide scaffold is a cornerstone in modern medicinal and agrochemical research. Its derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and anti-inflammatory properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents and crop protectants.[3] The definitive method for elucidating this atomic arrangement is single-crystal X-ray diffraction (SCXRD).[4]

This guide provides a comprehensive comparison of methodologies for determining the crystal structure of N-(1H-pyrazol-3-yl)benzamides. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Step: Synthesis and Purification

A high-quality crystal can only be grown from high-purity material. The presence of impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[5] The most common route to synthesize the target compounds involves the coupling of a substituted 3-aminopyrazole with a benzoyl chloride derivative.

Experimental Protocol: Synthesis of a Model N-(1H-pyrazol-3-yl)benzamide

This protocol describes a generalized procedure for the acylation of an aminopyrazole.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired 3-aminopyrazole derivative in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[6][7]

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.[6][7]

  • Acylation: Cool the mixture in an ice bath (0 °C). Add a solution of 1.1 equivalents of the corresponding benzoyl chloride derivative in the same solvent dropwise over 10-15 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to achieve >95% purity, which is essential for successful crystallization.[5]

  • Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in structure determination.[8] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.[9] For small organic molecules like N-(1H-pyrazol-3-yl)benzamides, several techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.[10]

Comparative Analysis of Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation The concentration of the solute is gradually increased by the slow evaporation of the solvent from a nearly saturated solution.[10]Simple setup; requires minimal compound.[10]Difficult to control the rate of crystallization; can lead to "showering" of small crystals.Thermally stable, non-volatile compounds.
Vapor Diffusion An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[5]Excellent control over the rate of saturation; often yields high-quality crystals.[5]Requires a two-solvent system (a good solvent and an anti-solvent) that are miscible.A wide range of compounds, especially when slow evaporation fails.
Slow Cooling A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. Solubility decreases with temperature, leading to crystallization.[5][9]Good for compounds with a steep solubility curve with respect to temperature.Requires good temperature control; not suitable for heat-sensitive compounds.Compounds that are significantly more soluble in hot solvent than cold.[9]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[11]Spatially separates nucleation from the bulk solution, which can lead to large, well-formed crystals.Can be technically challenging to set up without disturbing the interface.When other methods yield poorly formed or small crystals.
Workflow for Crystallization Screening

The following diagram illustrates a logical workflow for screening crystallization conditions.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Obtain Pure Compound (>95%) sol_screen Solvent Solubility Screen (e.g., Acetone, EtOH, MeCN, Toluene, EtOAc) start->sol_screen evap Slow Evaporation sol_screen->evap Select appropriate solvents vapor Vapor Diffusion sol_screen->vapor Select appropriate solvents cool Slow Cooling sol_screen->cool Select appropriate solvents inspect Microscopic Inspection evap->inspect vapor->inspect cool->inspect inspect->evap Optimize conditions (concentration, temp, anti-solvent) inspect->vapor Optimize conditions (concentration, temp, anti-solvent) inspect->cool Optimize conditions (concentration, temp, anti-solvent) xray Mount & Test on Diffractometer inspect->xray Promising crystals identified xray->inspect Poor diffraction success Diffraction-Quality Crystal xray->success

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Experimental Protocol: Crystallization by Vapor Diffusion
  • Solution Preparation: Prepare a concentrated solution of your N-(1H-pyrazol-3-yl)benzamide (e.g., 5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., acetone, ethyl acetate) in which it is readily soluble. Filter this solution through a syringe filter into a small, open vial.[10]

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume (2-3 mL) of an "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[5] The anti-solvent must be miscible with the good solvent.

  • Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the compound solution in the inner vial. This gradually lowers the solubility of the compound, ideally leading to the formation of single crystals over several days.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine needle and immediately proceed to X-ray data collection.

Data Collection and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays.[8] The crystal diffracts the X-rays in a unique pattern of spots called reflections. The positions and intensities of these reflections are measured by a detector.[4]

From Diffraction to 3D Structure: A Simplified Workflow

XRay_Workflow A Single Crystal Mounted on Diffractometer B X-ray Beam Exposure & Collection of Diffraction Pattern A->B C Measure Intensities of Reflections (hkl) B->C D The Phase Problem (Phases are lost) C->D E Solve Phase Problem (e.g., Direct Methods) D->E F Calculate Initial Electron Density Map E->F G Build Initial Molecular Model F->G H Refine Model Against Data (Minimize R-factor) G->H H->G Iterative Refinement I Final Validated Crystal Structure H->I

Caption: The workflow from X-ray data collection to a final, refined crystal structure.

The central challenge in crystallography is the "phase problem": while the intensities (related to amplitude) of the diffracted waves are measured, their phase information is lost.[4] For small molecules, this is typically solved using computational ab initio techniques known as "direct methods."[4] Once initial phases are estimated, an electron density map can be calculated, from which a preliminary model of the molecule is built. This model is then refined against the experimental data to improve its accuracy, a process monitored by a quality metric called the R-factor (Residual factor), with lower values indicating a better fit.

Case Study: Analysis of a Representative Crystal Structure

The crystal structure of a molecule reveals a wealth of information. For example, in the reported structure of 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, the pyrazole and pyridine rings are nearly coplanar.[12] The molecules in the crystal are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming a three-dimensional network.[12] Additionally, weak π-π stacking interactions between the aromatic rings help to stabilize the crystal packing.[12]

This type of detailed structural data is invaluable. It allows researchers to:

  • Confirm Connectivity: Unambiguously verify the chemical structure of the synthesized compound.

  • Determine Conformation: Understand the preferred spatial orientation of different parts of the molecule.

  • Analyze Intermolecular Interactions: Identify key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules recognize each other and pack in the solid state. This is crucial for understanding receptor binding and designing crystal forms with desired physical properties (e.g., solubility, stability).

Example Crystallographic Data Table

The following table presents typical data obtained from a single-crystal X-ray diffraction experiment, using data for 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide as an example.[12]

ParameterValueSignificance
Chemical FormulaC₁₁H₁₂N₄OConfirms the elemental composition of the molecule in the crystal.
Crystal SystemTriclinicDescribes the basic symmetry of the unit cell.
Space GroupP-1Defines the specific symmetry operations within the unit cell.
a, b, c (Å)7.74, 8.35, 8.48The dimensions of the unit cell along its axes.
α, β, γ (°)97.99, 98.95, 90.40The angles between the unit cell axes.
R-factor (R1)< 0.05 (typical)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value is better.
Hydrogen BondsN-H···O, N-H···NSpecific intermolecular interactions identified in the structure, crucial for molecular packing and biological interactions.[12]

Conclusion

The determination of the crystal structure of N-(1H-pyrazol-3-yl)benzamides is a multi-step process that combines careful synthesis, empirical crystallization screening, and sophisticated diffraction analysis. Each step, from achieving high purity of the initial compound to the final refinement of the crystallographic model, is critical for success. By understanding the principles behind each technique—why a specific solvent is chosen, how a particular crystallization method works, and what the final structural parameters signify—researchers can efficiently navigate this complex process. The resulting three-dimensional structures provide unparalleled insight into molecular conformation and intermolecular interactions, accelerating the data-driven design of new and more effective molecules for medicine and agriculture.

References

  • UCT Science. SOP: CRYSTALLIZATION.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
  • University of Colorado Boulder, Department of Chemistry. Crystallization - Organic Chemistry.
  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • Guide for crystallization.
  • Creative BioMart. X-ray Crystallography.
  • Yao, C. et al. (2021). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances. Available from: [Link]

  • El-Fakharany, E. M. et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available from: [Link]

  • Rodriguez, A. L. et al. (2011). Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide... Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Klärner, F. G., & Wacker, F. D. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. Available from: [Link]

  • Al Mamari, H. H. et al. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Universitas Indonesia. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Zhang, W. et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of N‐(1H‐indazol‐3‐yl)benzamide derivatives as selective... Available from: [Link]

  • El-Hiti, G. A. et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • Huang, F. et al. (2009). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Li, X. et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Patel, A. B. et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Wang, Y. et al. (2023). Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Sharma, V. et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-chloro-N-(1H-pyrazol-3-yl)benzamide

Executive Summary & Chemical Profile This guide defines the operational standards for the disposal of 2-chloro-N-(1H-pyrazol-3-yl)benzamide . As a halogenated organic compound containing a nitrogenous heterocycle, this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational standards for the disposal of 2-chloro-N-(1H-pyrazol-3-yl)benzamide . As a halogenated organic compound containing a nitrogenous heterocycle, this substance presents specific downstream risks during thermal destruction (formation of HCl and NOx).[1]

Effective disposal requires strict adherence to Halogenated Waste streams.[1][2][3] Under no circumstances should this compound be introduced to municipal water systems or non-halogenated waste containers.

Chemical Identity & Hazard Matrix
ParameterDetailOperational Implication
Chemical Structure Benzamide core, Chlorophenyl group, Pyrazole ringContains Chlorine (Cl) and Nitrogen (N) .[1][4][5][6][7]
Physical State Solid (typically off-white powder)Dust generation risk; requires particulate controls.
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO)MUST be incinerated in facilities with acid gas scrubbers.[1]
Reactivity Stable; incompatible with strong oxidizers and strong bases.Do not co-mingle with Oxidizing Waste (e.g., Nitric Acid).[1]

Waste Characterization & Segregation Logic

The critical error in laboratory waste management is misclassification.[1] Because this molecule contains a chlorine atom, it must be segregated from non-halogenated organics (like acetone or ethanol) to prevent corrosion damage to standard incinerators and to ensure regulatory compliance.[1]

The "Halogen Rule"

If a waste stream contains >2% Halogenated content , the entire container is classified as Halogenated Waste.[1] Since 2-chloro-N-(1H-pyrazol-3-yl)benzamide is inherently halogenated, it defaults to this category.[1]

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for segregating this specific compound based on its physical state.

WasteSegregation Start Waste Generation: 2-chloro-N-(1H-pyrazol-3-yl)benzamide StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Solution StreamA Stream A: Solid Hazardous Waste (Halogenated) Solid->StreamA Double Bag / Jar SolventCheck Solvent Type? Liquid->SolventCheck StreamB Stream B: Liquid Halogenated Waste SolventCheck->StreamB Halogenated (e.g., DCM) SolventCheck->StreamB Non-Halogenated (e.g., MeOH)* Note *Note: Even if dissolved in non-halogenated solvent, the presence of the solute makes the stream Halogenated. SolventCheck->Note

Figure 1: Decision logic for segregating 2-chloro-N-(1H-pyrazol-3-yl)benzamide waste. Note that the presence of the chlorinated solute overrides the solvent classification.[1]

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired pure chemicals, contaminated weighing boats, filter paper, or spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear plastic waste bag (6-mil thickness).

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: Write "2-chloro-N-(1H-pyrazol-3-yl)benzamide" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Accumulation:

    • Place the solid waste inside the container.[1]

    • If using bags, double-bag to prevent puncture.[1]

    • Keep the container closed (screw top or gooseneck tie) when not actively adding waste.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: The compound dissolved in solvents (Dichloromethane, DMSO, Methanol, Ethyl Acetate).[1]

  • Container Selection: Use an amber glass bottle (if photosensitive) or HDPE carboy.[1] Verify compatibility: Ensure the solvent carrier does not degrade the plastic (e.g., avoid LDPE for halogenated solvents).[1]

  • pH Check (Self-Validating Step):

    • Before adding to a central waste carboy, test the pH of your solution.[1]

    • Requirement: pH should be between 5 and 9.[8]

    • Action: If highly acidic (due to hydrolysis) or basic, neutralize carefully before combining to prevent exothermic reactions in the waste container.[1]

  • Segregation: Pour into the "Halogenated Solvent" carboy.

    • Crucial: Never pour this into the "Non-Halogenated" or "Aqueous" stream. The chlorine content renders the entire mixture halogenated.[1]

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 90%, Methanol 5%").

    • List the solute: "2-chloro-N-(1H-pyrazol-3-yl)benzamide <5%".

Regulatory & Logistics Framework

Understanding the lifecycle of the waste ensures you interact correctly with your Environmental Health & Safety (EHS) department.

EPA & RCRA Considerations

While 2-chloro-N-(1H-pyrazol-3-yl)benzamide is not typically a "P-listed" or "U-listed" waste by specific name, it is regulated under the "Mixture Rule" and general toxicity characteristics.[1]

  • Waste Codes:

    • If dissolved in spent halogenated solvents (Methylene Chloride, etc.): F001 / F002 .[1]

    • If dissolved in ignitable solvents (Methanol, Acetone): D001 .[1]

    • If pure solid: Treated as Hazardous Chemical Waste (often state-regulated or D003 if reactive, though unlikely here).[1]

The Disposal Lifecycle

DisposalLifecycle Lab Laboratory SAA (Satellite Accumulation Area) Pickup EHS / Waste Contractor Pickup Lab->Pickup Tag Full Consolidation Central Waste Facility (Bulking & Lab Packing) Pickup->Consolidation Segregation Check Transport DOT Transport (UN Number Assignment) Consolidation->Transport Manifesting Incineration High-Temp Incineration (w/ HCl Scrubbers) Transport->Incineration Final Destruction

Figure 2: The cradle-to-grave lifecycle of the chemical waste. Note the requirement for specific incineration capabilities.

Emergency Procedures (Spill Response)

Trigger: Spillage of >1 gram of solid or >100mL of solution.

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[1]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a fit-tested N95 or P100 respirator if dust is present.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then sweep/scoop.[1]

    • Liquid: Use inert absorbent pads or vermiculite.[1] Do not use combustible materials (sawdust) if the solvent is flammable.

  • Disposal of Cleanup Materials: All contaminated pads, gloves, and scoopers must be disposed of as Protocol A (Solid Hazardous Waste) .[1] Do not throw in regular trash.

References

  • PubChem. (n.d.).[1] 2-chloro-N-(1H-pyrazol-3-yl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

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